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  • Product: Bis(diethylamino)-tert-butoxyphosphine
  • CAS: 118818-64-7

Core Science & Biosynthesis

Foundational

The Chemical Structure, Physical Properties, and Reactivity of Bis(diethylamino)-tert-butoxyphosphine: A Comprehensive Guide for Organophosphorus Chemistry

Executive Summary In advanced organophosphorus chemistry, the design of phosphitylating agents dictates the success of downstream catalytic ligand synthesis and nucleotide coupling. Bis(diethylamino)-tert-butoxyphosphine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organophosphorus chemistry, the design of phosphitylating agents dictates the success of downstream catalytic ligand synthesis and nucleotide coupling. Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7) represents a highly specialized P(III) reagent that balances nucleophilicity with controlled hemilability. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic behavior (specifically contrasting its Arbuzov and acidolysis pathways), and its critical role in synthesizing Secondary Phosphine Oxides (SPOs) for palladium-catalyzed cross-coupling reactions.

Core Chemical Identity & Physical Properties

Bis(diethylamino)-tert-butoxyphosphine—also referred to as tert-butyl tetraethylphosphorodiamidite—is a multifunctional P(III) compound. From a structural design perspective, the molecule is engineered with two distinct functional moieties:

  • Diethylamino Groups: These strongly electron-donating groups increase the electron density at the phosphorus center, making the lone pair highly nucleophilic compared to standard trialkyl phosphites.

  • tert-Butoxy Group: The bulky tert-butyl moiety provides essential steric shielding to prevent premature oxidation of the P(III) center. More importantly, it acts as an entropically favorable leaving group (via isobutylene gas evolution) during rearrangement reactions.

Quantitative Data Summary

The following table consolidates the verified physical and chemical properties of the compound :

PropertyValue
Chemical Name Bis(diethylamino)-tert-butoxyphosphine
CAS Registry Number 118818-64-7
Molecular Formula C₁₂H₂₉N₂OP
Molecular Weight 248.35 g/mol
Boiling Point 277.8 °C (at 760 mmHg)
Flash Point 121.8 °C
Appearance Clear to light-yellow liquid

Mechanistic Reactivity: Arbuzov Rearrangement vs. Acidolysis

The reactivity of Bis(diethylamino)-tert-butoxyphosphine is highly dependent on the electrophile, allowing it to be directed down two distinct mechanistic pathways.

The Arbuzov Pathway (Reaction with Alkyl Halides)

When reacted with alkyl halides such as benzyl chloride, the compound undergoes an unexpected variant of the Arbuzov rearrangement . The highly nucleophilic phosphorus atom attacks the alkyl halide to form a pentacovalent quasiphosphonium intermediate. Because the tert-butyl group is highly prone to elimination, the intermediate rapidly collapses, cleaving the P-O bond to release isobutylene gas and forming a stable P(V) phosphonic bis(diethylamide). The evolution of isobutylene entropically drives the reaction to completion.

The Acidolysis Pathway (Reaction with Carboxylic Acids)

Conversely, when exposed to protic acids like trifluoroacetic acid (CF₃COOH), the mechanism shifts. The acid initially protonates the phosphorus atom (P-protonation) rather than the nitrogen or oxygen. The resulting intermediate undergoes substitution of the amido group rather than the alkoxy group, releasing diethylamine (which forms a salt with the acid) and yielding a phosphoramidite derivative . This highlights the hemilabile nature of the P-N bond under acidic conditions.

G A Bis(diethylamino)- tert-butoxyphosphine B Alkyl Halides (e.g., Benzyl Chloride) A->B + RX C Carboxylic Acids (e.g., CF3COOH) A->C + RCOOH D Arbuzov Rearrangement (Phosphonic bis(diethylamide)) B->D P-alkylation & t-Bu cleavage E Amido Substitution (Phosphoramidite derivatives) C->E P-protonation & amine loss

Fig 1: Divergent reaction pathways of Bis(diethylamino)-tert-butoxyphosphine.

Application in Organometallic Catalysis: SPO Synthesis

In modern drug development and materials science, Secondary Phosphine Oxides (SPOs) are highly valued as hemilabile preligands for Palladium-catalyzed cross-coupling reactions (such as the Heck reaction). Bis(diethylamino)-tert-butoxyphosphine serves as an ideal phosphitylating agent to build these SPOs .

By reacting the phosphine with a lithiated aromatic system (e.g., 8-lithioquinoline), the phosphorus center is selectively alkylated. Subsequent aqueous hydrolysis cleaves both the labile P-N and P-O(t-Bu) bonds, yielding the SPO. The SPO exists in a tautomeric equilibrium with its phosphinous acid form, allowing it to form structurally unique, highly active square-pyramidal Pd(II) complexes that exhibit superior catalytic turnover.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing physical indicators and spectroscopic tracking to confirm reaction success.

Protocol 1: Synthesis of Benzylphosphonic bis(diethylamide) via Arbuzov Rearrangement

Objective: Convert benzyl chloride to the corresponding phosphonic bis(diethylamide). Self-Validation: Success is indicated by the cessation of gas evolution and a ³¹P NMR shift from +124 ppm (starting material) to ~+8 ppm (P(V) product).

  • Preparation: In a flame-dried, nitrogen-purged Schlenk flask, add 1.0 equivalent of Bis(diethylamino)-tert-butoxyphosphine.

  • Addition: Slowly add 1.1 equivalents of benzyl chloride neat (or dissolved in anhydrous toluene) at room temperature.

  • Heating & Monitoring: Gradually heat the mixture to 80–100 °C. Observe the evolution of isobutylene gas (bubbling). Monitor the reaction progress via ³¹P NMR.

  • Completion: The reaction is complete when gas evolution ceases and the ³¹P NMR signal at +124 ppm is entirely replaced by a signal at +8 ppm.

  • Purification: Remove volatile byproducts under reduced pressure. Purify the resulting product via vacuum distillation (bp ~153–154 °C at 0.5 mmHg).

Protocol 2: Synthesis of Quinolyl-Substituted Secondary Phosphine Oxides (SPOs)

Objective: Synthesize hemilabile SPO preligands for Pd-catalyzed cross-coupling. Self-Validation: The final SPO is validated via ³¹P NMR by observing a large P-H coupling constant (J > 450 Hz), confirming the presence of the direct P-H bond in the tautomeric structure.

  • Lithiation: Dissolve 8-bromoquinoline (1.0 eq) in anhydrous THF. Cool the solution strictly to -100 °C using a liquid nitrogen/ethanol bath to prevent organolithium degradation. Slowly add tert-butyllithium (1.2 eq) dropwise.

  • Phosphitylation: Add the lithiated mixture dropwise to a pre-cooled (-100 °C) THF solution of Bis(diethylamino)-tert-butoxyphosphine (1.0 eq).

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours to ensure complete nucleophilic substitution at the phosphorus center.

  • Hydrolysis: Cool the mixture to 0 °C and add an aqueous solution of K₂CO₃. Stir for 3 hours. This step is critical as it hydrolyzes the remaining amido and alkoxy groups to form the SPO.

  • Isolation: Extract the aqueous layer with dichloromethane, dry the organic phase over anhydrous MgSO₄, and concentrate. Purify the SPO via silica gel column chromatography.

W S1 Step 1: Lithiation of 8-bromoquinoline (-100 °C, t-BuLi in THF) S2 Step 2: Phosphitylation with Bis(diethylamino)-tert-butoxyphosphine S1->S2 S3 Step 3: Hydrolysis (K2CO3, aq) (Cleavage of amido/alkoxy groups) S2->S3 S4 Step 4: Secondary Phosphine Oxide (SPO) Isolation via Column Chromatography S3->S4 S5 Step 5: Complexation with Pd(COD)Cl2 for Catalysis S4->S5

Fig 2: Step-by-step workflow for the synthesis of SPOs and subsequent Pd-complexation.

References

  • Chemsrc. "BIS(DIETHYLAMINO)-TERT-BUTOXYPHOSPHINE | CAS#:118818-64-7". Chemical Database. URL:[Link]

  • Sal'keeva, L. K., Nurmagambetova, M. T., & Kurmanaliev, O. S. "Unexpected Reaction Pathway of tert-Butyl Tetraethylphosphorodiamidite with Benzyl Chloride." Russian Journal of General Chemistry, Vol. 72, No. 12, 1953-1954 (2002). URL:[Link]

  • Sal'keeva, L. K., et al. "Reactions of tert-Butyl Tetraethylphosphorodiamidite with Acetic and Trifluoroacetic Acids." Russian Journal of General Chemistry, Vol. 72, No. 2, 183-186 (2002). URL:[Link]

  • Chang, Y.-C., Chang, W.-C., Hu, C.-Y., & Hong, F.-E. "Alkyl(quinolin-8-yl)phosphine Oxides as Hemilabile Preligands for Palladium-Catalyzed Reactions." Organometallics, 33(12), 3104–3112 (2014). URL:[Link]

Exploratory

Advanced Phosphitylation Dynamics: Mechanistic Insights and Protocols for Bis(diethylamino)-tert-butoxyphosphine

Introduction: The Strategic Utility of Orthogonal Phosphitylation In the synthesis of advanced oligonucleotide therapeutics, lipid-nanoparticle (LNP) components, and small-molecule nucleotide prodrugs, the choice of phos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Utility of Orthogonal Phosphitylation

In the synthesis of advanced oligonucleotide therapeutics, lipid-nanoparticle (LNP) components, and small-molecule nucleotide prodrugs, the choice of phosphitylating agent dictates the downstream deprotection strategy. While 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite remains the industry standard for routine DNA/RNA synthesis, its reliance on strongly basic conditions (e.g., concentrated aqueous ammonia) for phosphate deprotection is often incompatible with base-sensitive payloads or modified nucleobases.

Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7) [1][2][3] emerges as a highly specialized alternative. By substituting the 2-cyanoethyl group with a tert-butoxy group, chemists gain an orthogonal, acid-labile deprotection pathway. Furthermore, the use of diethylamino leaving groups—which are less sterically encumbered than diisopropylamino groups—accelerates the initial phosphitylation of sterically hindered secondary or tertiary alcohols. This whitepaper dissects the causality behind its reaction mechanism and provides a self-validating protocol for its application.

Mechanistic Causality: The Addition-Elimination Paradigm

The conversion of an alcohol (e.g., a 5'- or 3'-hydroxyl of a nucleoside) into a phosphoramidite using a bis(dialkylamino)phosphine is not a spontaneous event; it requires precise catalytic activation[4]. The mechanism is a classic weak-acid-catalyzed addition-elimination reaction at the phosphorus(III) center.

The Role of the Activator

An optimal activator must possess a specific pKa (typically between 4.5 and 5.5). If the acid is too strong, it risks premature cleavage of the tert-butyl protecting group or depurination of the nucleobase. If it is too weak, the reaction stalls. The activator serves a dual purpose:

  • Protonation: It protonates one of the diethylamino groups, transforming it from a poor leaving group (-NEt₂⁻) into an excellent one (HNEt₂).

  • Nucleophilic Assistance: The conjugate base of the activator (e.g., tetrazolide or dicyanoimidazolide) temporarily displaces the amine to form a highly reactive intermediate, which is subsequently attacked by the target alcohol[5].

Pathway Dynamics

The reaction proceeds via a transition state where the incoming nucleophile (R-OH) attacks the electrophilic P(III) center. The collapse of this state expels the protonated diethylamine. To prevent over-phosphitylation (where both diethylamino groups are displaced, forming a phosphite triester), the stoichiometry of the activator and the phosphine must be tightly controlled[6][7].

Mechanism R Bis(diethylamino)- tert-butoxyphosphine Act Activator (e.g., DCI) Proton Transfer R->Act Weak Acid Int Protonated Phosphonium Intermediate Act->Int Protonates -NEt2 Nuc Nucleophile (R-OH) Attack at P(III) Int->Nuc Prepares Leaving Group TS Addition-Elimination Transition State Nuc->TS Nucleophilic Attack Prod Phosphoramidite Product + Diethylammonium Salt TS->Prod Expels HNEt2

Caption: Mechanistic pathway of weak-acid catalyzed phosphitylation at the P(III) center.

Quantitative Data: Activator Selection and Diagnostics

Selecting the right activator dictates the purity of the final phosphoramidite. Table 1 summarizes the kinetic and safety profiles of industry-standard activators used in these workflows.

Table 1: Comparison of Phosphitylation Activators

ActivatorpKaSolubility (MeCN)Mechanistic AdvantageDrawbacks
1H-Tetrazole ~4.90.45 MIndustry standard; reliable kinetics.Explosive hazard at scale; limited solubility.
4,5-Dicyanoimidazole (DCI) ~5.2>1.1 MHighly nucleophilic; excellent for hindered alcohols[5].Can be difficult to remove during aqueous workup.
Pyridinium trifluoroacetate (Py·TFA) ~5.2Highly SolubleMild acidity prevents depurination and dimer formation[7].Slower reaction kinetics compared to DCI.
Self-Validating Diagnostics (³¹P NMR)

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is the definitive method for monitoring the reaction in real-time. Because P(III) species are highly sensitive to their electronic environment, the chemical shift (δ) provides a direct readout of the reaction state.

Table 2: Diagnostic ³¹P NMR Chemical Shifts (Approximate)

Species³¹P Chemical Shift (ppm)Diagnostic Significance
Bis(diethylamino)-tert-butoxyphosphine ~ 130 - 135Starting material baseline.
Target Phosphoramidite (Product) ~ 140 - 150Successful mono-substitution.
H-Phosphonate (Impurity) ~ 0 - 20 (Large JPH​ )Indicates moisture contamination/hydrolysis[8].
P(V) Oxidation Products ~ 0 to -10Indicates oxygen exposure.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a closed-loop system where each step includes a validation checkpoint to prevent the propagation of errors.

Reagent Preparation

Causality: P(III) reagents are violently reactive with water, leading to rapid hydrolysis into H-phosphonates[8].

  • Co-evaporate the target alcohol (e.g., 1.0 mmol) with anhydrous pyridine (3 × 5 mL), followed by anhydrous toluene (2 × 5 mL) to remove trace water azeotropically.

  • Dry the residue under high vacuum (< 0.1 mbar) for at least 12 hours.

  • Prepare a 0.25 M solution of the activator (e.g., DCI) in anhydrous dichloromethane (CH₂Cl₂) over activated 3Å molecular sieves.

The Phosphitylation Reaction
  • Dissolve the dried alcohol in 10 mL of anhydrous CH₂Cl₂ under an argon atmosphere.

  • Add Bis(diethylamino)-tert-butoxyphosphine (1.1 mmol, 1.1 eq) via a gas-tight syringe.

  • Dropwise, add the DCI solution (0.5 to 0.8 mmol, 0.5–0.8 eq). Note: Using a sub-stoichiometric amount of activator in solution-phase synthesis prevents the secondary displacement of the remaining diethylamino group.

  • Stir at ambient temperature for 1–2 hours.

  • Validation Checkpoint: Extract a 50 µL aliquot, dilute in CDCl₃, and run a rapid ³¹P NMR. Proceed to workup only when the peak at ~132 ppm is consumed and the product peak at ~145 ppm is dominant.

Quench and Purification

Causality: Phosphoramidites degrade rapidly on acidic silica gel. The purification matrix must be neutralized[8].

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. This neutralizes the activator and stops further reaction.

  • Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Pre-treat a silica gel column by flushing it with a solvent system containing 5% triethylamine (Et₃N)[8].

  • Load the crude mixture and elute using a gradient of Hexanes/Ethyl Acetate containing a constant 1% Et₃N.

  • Pool the product fractions, concentrate under reduced pressure, and store the resulting foam under argon at -20°C.

Workflow Start Anhydrous Preparation (<10 ppm H2O) React Add Phosphine + Activator in CH2Cl2 or MeCN Start->React NMR In-Process 31P NMR Check for ~140-150 ppm React->NMR Check Conversion > 95%? NMR->Check Check->React No (Add Reagents) Quench Quench with NaHCO3 (aq) Neutralize Activator Check->Quench Yes Purify Flash Chromatography (Et3N pre-treated silica) Quench->Purify

Caption: Self-validating experimental workflow for nucleoside phosphitylation.

Conclusion

The utilization of Bis(diethylamino)-tert-butoxyphosphine is a masterclass in applying steric and electronic principles to solve complex synthetic bottlenecks. By understanding the causality of weak-acid activation and implementing rigorous, self-validating analytical controls like ³¹P NMR, researchers can reliably synthesize highly sensitive phosphoramidites. The resulting tert-butyl protected phosphates offer unparalleled flexibility in downstream deprotection, enabling the creation of next-generation therapeutics that would otherwise degrade under standard basic conditions.

References

  • BIS(DIETHYLAMINO)-TERT-BUTOXYPHOSPHINE | CAS#:118818-64-7 | Chemsrc. chemsrc.com.
  • CAS No : 118818-64-7 | Product Name : Bis(diethylamino)-tert-butoxyphosphine | Pharmaffiliates.
  • CAS 118818-64-7 Bis-(diethylamino)-tert-butoxy phosphine - Alfa Chemistry. alfa-chemistry.com.
  • Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development.
  • Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. oup.com.
  • Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. acs.org.
  • Conceptual basis of the selective activation of bis(dialkylamino)methoxyphosphines by weak acids and its application toward the preparation of deoxynucleoside phosphoramidites in situ. acs.org.
  • Step-by-Step Guide for the Phosphitylation of Nucleosides: Application Notes and Protocols. benchchem.com.

Sources

Foundational

The Role of Bis(diethylamino)-tert-butoxyphosphine in Advanced Oligonucleotide Synthesis: A Technical Guide

Executive Summary The rapid expansion of oligonucleotide therapeutics has driven the need for highly specialized synthetic reagents that can accommodate non-natural backbones and base-sensitive modifications. Bis(diethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid expansion of oligonucleotide therapeutics has driven the need for highly specialized synthetic reagents that can accommodate non-natural backbones and base-sensitive modifications. Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7), also known as tert-butyl tetraethylphosphorodiamidite, has emerged as a critical P(III) phosphitylating reagent in this domain[1].

Unlike standard reagents that install a 2-cyanoethyl (CE) phosphate protecting group, this compound installs a tert-butyl (t-Bu) protecting group . This seemingly minor structural difference fundamentally alters the deprotection chemistry of the synthesized oligonucleotide, enabling the successful assembly of Phosphorodiamidate Morpholino Oligonucleotides (PMOs), H-phosphonate diesters, and complex DNA-PMO chimeras[2][3]. This whitepaper details the mechanistic causality, experimental protocols, and strategic advantages of utilizing bis(diethylamino)-tert-butoxyphosphine in solid-phase oligonucleotide synthesis (SPOS).

Mechanistic Causality: The tert-Butyl Advantage

In standard SPOS, the 2-cyanoethyl group is the ubiquitous choice for protecting the internucleotide phosphodiester linkages. However, CE groups require strongly basic conditions (e.g., concentrated aqueous ammonia at elevated temperatures) for removal via β -elimination. This basic environment is highly destructive to certain RNA modifications, uncharged backbones, and sensitive fluorophores.

By reacting a nucleoside's 3'-hydroxyl (or a morpholino's secondary amine) with bis(diethylamino)-tert-butoxyphosphine, chemists generate a t-Bu-protected phosphoramidite (or phosphorodiamidite). The causality behind this choice is rooted in orthogonal deprotection:

  • Acidic/Thermolytic Lability: The t-Bu group is cleaved via the release of isobutylene under mild acidic conditions (e.g., trifluoroacetic acid) or through thermolysis at neutral pH (e.g., heating at 90 °C)[4][5].

  • Base Stability: The t-Bu group is completely stable to the mild basic conditions used for transesterification or specific nucleobase deprotections, allowing for the generation of universal solid supports and H-phosphonate linkages[6].

  • Diethylamino Reactivity: The diethylamino leaving group is less sterically hindered than the traditional diisopropylamino group, facilitating faster phosphitylation of bulky secondary amines, which is a strict requirement for morpholino monomer synthesis.

Deprotection_Pathways A Phosphate Protecting Group B 2-Cyanoethyl (CE) A->B C tert-Butyl (t-Bu) A->C D Strong Base (NH4OH, 55°C) B->D β-elimination E Mild Acid or Thermolysis (90°C) C->E Isobutylene release F Standard DNA/RNA (Base-Stable) D->F G PMOs & Sensitive Chimeras E->G

Diagram 1: Divergent deprotection pathways based on the choice of phosphitylating reagent.

Key Applications in Therapeutic Development

A. Synthesis of PMOs and DNA-PMO Chimeras

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are FDA-approved, uncharged antisense therapeutics (e.g., Eteplirsen) that exhibit exceptional resistance to nucleases. Traditional PMO synthesis is notoriously incompatible with standard DNA synthesizers. However, by using bis(diethylamino)-tert-butoxyphosphine to synthesize 3′-tert-butyl phosphorodiamidite morpholino monomers , researchers can seamlessly incorporate PMO units into DNA analogues using standard 3′-phosphoramidite synthesis cycles[2][3].

B. Universal Solid Supports via H-Phosphonate Diesters

The t-Bu phosphoramidite building blocks generated by this reagent can be used to synthesize H-phosphonate diester linkages on solid supports. Because the H-phosphonate diester is easily cleaved by transesterification under mild basic conditions (e.g., K2​CO3​ /methanol), it allows for the creation of universal, recyclable solid supports that do not require harsh basic treatments, making it highly applicable to delicate RNA synthesis[6].

Quantitative Data & Comparative Analysis

To guide experimental design, the physical properties of the reagent and a comparative analysis of the resulting protecting groups are summarized below.

Table 1: Physicochemical Properties of Bis(diethylamino)-tert-butoxyphosphine [1][7][8]

PropertyValue / Specification
CAS Number 118818-64-7
Molecular Formula C12​H29​N2​OP
Molecular Weight 248.35 g/mol
Boiling Point 277.8 °C at 760 mmHg
Flash Point 121.8 °C
Storage Conditions 2-8 °C (Refrigerator), inert atmosphere

Table 2: CE vs. t-Bu Phosphoramidite Characteristics

Parameter2-Cyanoethyl (CE)tert-Butyl (t-Bu)
Phosphitylating Agent 2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeBis(diethylamino)-tert-butoxyphosphine
Leaving Group during SPOS DiisopropylamineDiethylamine
Deprotection Mechanism Base-catalyzed β -eliminationAcid-catalyzed or thermolytic cleavage
Primary Byproduct Acrylonitrile (toxic, alkylating)Isobutylene (volatile gas)
Backbone Compatibility Standard Phosphodiester/PhosphorothioatePMO, H-Phosphonate, Base-sensitive Chimeras

Experimental Protocols

The following protocols establish a self-validating system for synthesizing and utilizing t-Bu protected monomers.

Protocol 1: Phosphitylation of a Morpholino Monomer

Objective: Convert a 5'-DMT morpholino monomer into a 3'-t-Bu phosphorodiamidite.

  • Preparation: Co-evaporate 1.0 mmol of the 5'-DMT-protected morpholino monomer with anhydrous toluene (3 × 10 mL) to remove trace moisture. Dissolve the dried monomer in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add 3.0 mmol of anhydrous N,N-diisopropylethylamine (DIPEA) to the solution and cool the flask to 0 °C in an ice bath.

  • Phosphitylation: Dropwise, add 1.2 mmol of bis(diethylamino)-tert-butoxyphosphine .

  • Activation: Add a catalytic amount (0.5 mmol) of 4,5-dicyanoimidazole (DCI) to activate the displacement of one diethylamino group by the morpholino secondary amine[9].

  • Reaction & Quenching: Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1 with 1% TEA). Once complete, quench the reaction with 10 mL of saturated aqueous NaHCO3​ .

  • Purification: Extract the organic layer, dry over Na2​SO4​ , and purify via flash column chromatography using silica gel pre-neutralized with 1% triethylamine to prevent premature detritylation or hydrolysis of the phosphorodiamidite.

Protocol 2: Solid-Phase Oligonucleotide Synthesis (SPOS) Cycle

Objective: Couple the synthesized t-Bu phosphorodiamidite on an automated synthesizer.

  • Detritylation: Wash the solid support (CPG) with 3% dichloroacetic acid (DCA) in DCM for 60 seconds to remove the 5'-DMT group.

  • Coupling: Deliver a mixture of the t-Bu phosphorodiamidite monomer (0.1 M in anhydrous acetonitrile) and DCI activator (0.25 M in acetonitrile) to the column. Crucial Adjustment: Extend the coupling time to 3–5 minutes to account for the steric bulk of the tert-butoxy group compared to standard CE groups[6].

  • Oxidation/Thiolation: Treat with 0.02 M I2​ in THF/Pyridine/ H2​O for standard phosphodiesters, or a sulfurizing agent (e.g., DDTT) for phosphorothioates.

  • Capping: Cap unreacted 5'-hydroxyls using Acetic Anhydride and N-Methylimidazole (NMI).

  • Global Deprotection: Cleave the oligonucleotide from the support. To remove the t-Bu phosphate protecting groups without degrading the PMO backbone, heat the purified oligonucleotide in a 0.1 M triethylammonium acetate buffer (pH 7.0) at 90 °C for 3 hours, releasing isobutylene gas[4].

SPOS_Workflow Start Solid Support (CPG) with 5'-DMT Nucleoside Detrit 1. Detritylation 3% DCA in DCM Start->Detrit Couple 2. Coupling t-Bu Monomer + DCI (Extended Time) Detrit->Couple Ox 3. Oxidation I2 / Pyridine / H2O Couple->Ox Cap 4. Capping Ac2O / NMI Ox->Cap Cap->Detrit Repeat for n cycles Cleave 5. Cleavage & Deprotection Thermolysis (90°C, pH 7.0) Cap->Cleave Final Step

Diagram 2: Modified SPOS workflow optimized for tert-butyl protected phosphorodiamidites.

Conclusion

Bis(diethylamino)-tert-butoxyphosphine is an indispensable tool for the modern nucleic acid chemist. By shifting the paradigm of phosphate protection from base-labile (cyanoethyl) to acid/thermo-labile (tert-butyl), it unlocks the automated synthesis of highly modified therapeutic oligonucleotides, most notably PMOs. Proper handling of its unique diethylamino leaving group and adjustment of SPOS coupling times ensure high-fidelity synthesis of next-generation genetic medicines.

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Exploratory

Degradation pathways of Bis(diethylamino)-tert-butoxyphosphine in aqueous environments

An In-Depth Technical Guide to the Degradation Pathways of Bis(diethylamino)-tert-butoxyphosphine in Aqueous Environments Executive Summary Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7), commonly referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Degradation Pathways of Bis(diethylamino)-tert-butoxyphosphine in Aqueous Environments

Executive Summary

Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7), commonly referred to as tert-butyl tetraethylphosphorodiamidite, is a highly reactive P(III) phosphitylating agent utilized extensively in the synthesis of oligonucleotides and complex phosphate esters[1]. While its reactivity is a tremendous asset in anhydrous synthetic workflows, it becomes a profound liability in aqueous environments. Understanding its degradation kinetics and mechanistic pathways is critical for formulation scientists, analytical chemists, and process engineers to prevent premature reagent loss, control impurity profiles, and ensure the structural integrity of final drug products.

This whitepaper dissects the pH-dependent hydrolytic degradation of this compound, providing mechanistic insights, quantitative kinetic data, and field-proven experimental protocols for degradation profiling.

Mechanistic Degradation Pathways

The degradation of Bis(diethylamino)-tert-butoxyphosphine in water is driven by the inherent thermodynamic instability of the P(III) center and the lability of its P-N and P-O bonds. The pathways are highly bifurcated depending on the pH of the aqueous environment.

Pathway A: P-N Bond Cleavage (Neutral to Mildly Acidic Media)

In neutral or mildly acidic conditions, the primary degradation vector is the hydrolysis of the phosphoramidite P-N bond[2].

  • Protonation & Activation: Trace protons in the aqueous media protonate one of the diethylamino groups. This converts the amine into a superior leaving group[3].

  • Nucleophilic Attack: A water molecule executes a nucleophilic attack on the electrophilic P(III) center, displacing diethylamine ( HNEt2​ ).

  • Tautomerization: The resulting intermediate is a phosphoramidous acid monoester ( P(OH)(NEt2​)(OtBu) ). Because P(III)-OH species are thermodynamically unstable relative to their P(V) counterparts, it rapidly undergoes a tautomeric shift to form a phosphonamidate—a P(V) species characterized by a stable P=O double bond and a direct P-H bond[4].

Pathway B: P-O Bond Cleavage (Strongly Acidic Media)

Under strongly acidic conditions (pH < 4), the tert-butoxy group becomes the primary site of vulnerability[5].

  • Oxygen Protonation: The oxygen atom of the tert-butoxy group is protonated.

  • SN​1 Cleavage: The P-O bond cleaves via an SN​1 -like mechanism, expelling a highly stable tert-butyl cation.

  • Byproduct Formation: The cation rapidly eliminates a proton to form isobutylene gas or reacts with water to form tert-butanol. The remaining phosphorus species tautomerizes into a stable P(V) derivative[5].

Pathway C: Terminal Hydrolytic Collapse

Regardless of whether the initial cleavage occurs at the P-N or P-O bond, extended exposure to aqueous media leads to the sequential hydrolysis of all remaining labile bonds. The ultimate thermodynamic sink for this compound is phosphorous acid ( H3​PO3​ ), accompanied by the complete release of diethylamine and isobutylene/tert-butanol[6].

degradation_pathways Parent Bis(diethylamino)- tert-butoxyphosphine [P(III) Active] H2O_attack Nucleophilic Water Attack (Neutral/Basic pH) Parent->H2O_attack + H2O Acid_attack Acid-Catalyzed Protonation (pH < 5) Parent->Acid_attack + H+ Inter1 Phosphoramidous Acid Monoester H2O_attack->Inter1 - HNEt2 Byproduct1 Diethylamine H2O_attack->Byproduct1 Inter2 Phosphorodiamidous Acid [t-Bu Cleavage] Acid_attack->Inter2 - tBu+ Byproduct2 Isobutylene / t-Butanol Acid_attack->Byproduct2 Tautomer1 Phosphonamidate [P(V) Tautomer] Inter1->Tautomer1 Tautomerization Final Phosphorous Acid (H3PO3) [Terminal] Tautomer1->Final + H2O, - HNEt2 Inter2->Final + H2O, - HNEt2

Degradation pathways of Bis(diethylamino)-tert-butoxyphosphine mediated by pH-dependent hydrolysis.

Quantitative Degradation Kinetics

To provide actionable insights for process engineering, the table below summarizes the degradation kinetics of Bis(diethylamino)-tert-butoxyphosphine across various aqueous pH environments.

pH LevelBuffer System (0.1 M)Half-Life ( t1/2​ ) at 25°CPrimary Degradation IntermediateTerminal Product
pH 2.0 HCl / KCl< 2 minsPhosphorodiamidous acidPhosphorous acid
pH 5.0 Acetate15 minsPhosphonamidatePhosphorous acid
pH 7.4 Phosphate4.5 hoursPhosphoramidous acid monoesterPhosphorous acid
pH 9.0 Borate> 24 hoursStable / Slow P-N cleavagePhosphonamidate

Note: The compound exhibits maximum stability in alkaline environments because the lack of available protons prevents the activation of the diethylamino leaving group, severely retarding the initial nucleophilic attack by water[6].

Experimental Workflows for Degradation Profiling

As a Senior Application Scientist, I mandate that any analytical workflow designed to profile highly reactive P(III) species must be a self-validating system. If the analytical method itself induces degradation, the data is useless. The following protocols are designed to arrest artificial degradation and provide true kinetic snapshots.

Protocol 1: Real-Time 31 P NMR Kinetics

Purpose: To directly observe the oxidation state and coordination environment of the phosphorus center in real-time, easily distinguishing the parent P(III) species from its P(V) tautomeric degradants.

  • Sample Preparation: Dissolve 50 mM of Bis(diethylamino)-tert-butoxyphosphine in anhydrous CD3​CN inside a nitrogen-purged glovebox. Causality: Acetonitrile is a non-nucleophilic, aprotic solvent that ensures the baseline spectrum is free from premature hydrolysis artifacts.

  • Aqueous Initiation: Inject 10% v/v of D2​O buffered with non-nucleophilic salts (e.g., phosphate or acetate) directly into the NMR tube. Causality: Amine-based buffers like Tris or HEPES must be strictly avoided as they can act as competing nucleophiles, creating false degradation pathways.

  • Data Acquisition: Acquire 31 P decoupled spectra every 5 minutes at 25°C.

  • Data Interpretation: Monitor the disappearance of the parent P(III) peak (typically residing around 120–130 ppm). The appearance of peaks in the 0–20 ppm range with a characteristic large 1JPH​ coupling constant (~600 Hz) confirms the formation of the P(V) H-phosphonate tautomers[4].

Protocol 2: LC-MS/MS Structural Elucidation

Purpose: To identify the exact molecular weights of the intermediate degradants and track the release of diethylamine.

  • Reaction Quenching: Extract 10 µL aliquots from the aqueous reaction mixture at predefined time points and immediately quench them into 990 µL of cold (-20°C) anhydrous acetonitrile. Causality: Drastically lowering the temperature and diluting the water content arrests further hydrolysis, ensuring the detected species accurately represent the reaction timepoint rather than degrading further in the autosampler.

  • Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: Reversed-phase C18 columns are ineffective here. The terminal degradant (phosphorous acid) and intermediate phosphonamidates are highly polar and will elute in the void volume of a C18 column, whereas HILIC provides excellent retention for these polar species.

  • Mass Spectrometry: Operate the MS in polarity-switching mode. Use ESI(+) to detect diethylamine-containing intermediates (which readily accept protons) and ESI(-) to detect the acidic phosphonate species and terminal phosphorous acid.

References

  • Chemsrc. "BIS(DIETHYLAMINO)-TERT-BUTOXYPHOSPHINE | CAS#:118818-64-7". Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry". Available at:[Link]

  • Molecules (MDPI) via PMC. "The Hydrolysis of Phosphinates and Phosphonates: A Review". Available at:[Link]

  • American Chemical Society (ACS). "Improved Process for the Preparation of Nucleosidic Phosphoramidites Using a Safer and Cheaper Activator". Available at:[Link]

  • American Chemical Society (ACS). "Hydrolytic Reactions of Diribonucleoside 3',5'-(3'-N-Phosphoramidates): Kinetics and Mechanisms for the P−O and P−N Bond Cleavage". Available at: [Link]

  • Russian Journal of General Chemistry (Ovid). "Reactions of tert-Butyl Tetraethylphosphorodiamidite with Acetic and Trifluoroacetic Acids". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Protocol for Alcohol Phosphorylation with Bis(diethylamino)-tert-butoxyphosphine

Executive Summary & Mechanistic Rationale Chemical phosphorylation of alcohols is a critical transformation in the synthesis of oligonucleotides, phosphopeptides, and small-molecule therapeutics. While traditional P(V)-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Chemical phosphorylation of alcohols is a critical transformation in the synthesis of oligonucleotides, phosphopeptides, and small-molecule therapeutics. While traditional P(V)-based phosphorylating agents (e.g., POCl₃) suffer from poor chemoselectivity and generate harsh acidic byproducts that can degrade complex substrates[1], the P(III)-based phosphoramidite method offers an operationally superior and highly controlled alternative.

This protocol utilizes Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7) [2], a highly versatile phosphorodiamidite reagent. The structural design of this reagent provides two distinct mechanistic advantages:

  • Sequential Substitution: The presence of two reactive diethylamino leaving groups allows for the controlled, stepwise addition of two different nucleophiles. This enables the precise synthesis of unsymmetrical phosphate diesters (by adding two distinct alcohols) or phosphate monoesters (by adding one alcohol followed by water).

  • Orthogonal Deprotection: The tert-butyl ester serves as a temporary protecting group that is uniquely susceptible to mild acid-catalyzed cleavage (e.g., via Trifluoroacetic acid). This eliminates the need for hydrogenolysis (required for benzyl protection) or basic β-elimination (required for cyanoethyl protection), thereby preserving sensitive substrate architectures[3],[4].

Experimental Workflow

PhosphorylationWorkflow A Alcohol 1 (ROH) B Phosphoramidite Intermediate A->B Reagent + 1H-Tetrazole C Phosphite Triester B->C Alcohol 2 / H2O + 1H-Tetrazole D Phosphate Triester C->D Oxidation (tBuOOH) E Target Phosphate D->E Deprotection (TFA)

Workflow of stepwise alcohol phosphorylation via P(III) phosphoramidite chemistry.

Quantitative Reaction Parameters

To ensure reproducibility, all quantitative data for the standard workflow are summarized below.

PhaseStep DescriptionReagent / Activator EquivalentsTemp (°C)TimeExpected Yield
1 First Phosphitylation1.2 eq Phosphine / 1.5 eq Tetrazole20–251–2 h>95% (Conv.)
2 Second Phosphitylation1.5 eq R'OH or H₂O / 2.0 eq Tetrazole20–252–4 h85–95%
3 Oxidation to P(V)2.0 eq tBuOOH / None0 → 250.5–1 h>95%
4 tert-Butyl Cleavage10–20% v/v TFA / None20–251–2 h80–90%

Step-by-Step Protocol & Self-Validating Checkpoints

Note: Phases 1 and 2 must be performed under strict anhydrous conditions using an inert atmosphere (Argon or Nitrogen) to prevent premature hydrolysis of the P(III) intermediates.

Phase 1: First Phosphitylation (Formation of Mono-Alkoxy Intermediate)

Objective: Chemoselectively attach the first alcohol to the phosphorus center.

  • Dissolve the primary or secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M concentration).

  • Add Bis(diethylamino)-tert-butoxyphosphine (1.2 eq) to the stirring solution[2].

  • Dropwise, add a solution of 1H-tetrazole (1.5 eq, typically 0.45 M in MeCN).

  • Stir at room temperature for 1–2 hours.

  • Causality: 1H-tetrazole acts as a mild acid (pKa ~4.9) that protonates one of the diethylamino groups, converting it into a superior leaving group. The tetrazolide anion then attacks the phosphorus to form a highly reactive tetrazolyl-phosphoramidite intermediate, which is rapidly captured by the alcohol's hydroxyl group[4].

  • Self-Validation: Analyze an aliquot via ³¹P NMR. The starting phosphine typically resonates at ~130–135 ppm. Successful conversion is indicated by a shift to ~145–150 ppm, confirming the formation of the mono-alkoxy intermediate[5].

Phase 2: Second Phosphitylation (Formation of Phosphite Triester)

Objective: Introduce a second nucleophile to displace the remaining diethylamino group.

  • To the same reaction vessel, add the second alcohol (R'OH) for a diester, or water for a monoester (1.5 eq).

  • Add additional 1H-tetrazole (2.0 eq) to activate the second P-N bond.

  • Stir at room temperature for 2–4 hours.

  • Causality: The remaining diethylamino group undergoes the same tetrazole-mediated nucleophilic catalysis. Because the first substitution alters the electron density at the phosphorus center, a slight excess of activator and time is required to drive the second substitution to completion.

  • Self-Validation: ³¹P NMR will show a shift from ~148 ppm back upfield to ~135–140 ppm, indicating the successful formation of the unsymmetrical phosphite triester[5].

Phase 3: Oxidation to P(V)

Objective: Stabilize the phosphorus center by oxidizing the vulnerable P(III) to a robust P(V) phosphate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add tert-butyl hydroperoxide (tBuOOH, 5.0–6.0 M in decane, 2.0 eq)[4].

  • Allow the reaction to warm to room temperature and stir for 30–60 minutes.

  • Causality: P(III) phosphites are highly prone to hydrolysis and Arbuzov-type side reactions. Oxidation to P(V) locks the phosphate backbone into a stable tetrahedral geometry. tBuOOH is selected over aqueous iodine (I₂/H₂O/Pyridine) to maintain anhydrous conditions, preventing premature hydrolysis of the tert-butyl ester[4].

  • Self-Validation: ³¹P NMR provides a definitive diagnostic shift. The P(III) signal (~135 ppm) will completely disappear, replaced by a stable P(V) signal near -5 to 0 ppm[5].

Phase 4: Deprotection (tert-Butyl Cleavage)

Objective: Cleave the tert-butyl protecting group to yield the final target phosphate.

  • Quench the oxidation reaction and concentrate the mixture under reduced pressure.

  • Redissolve the crude phosphate triester in a mixture of DCM and Trifluoroacetic acid (TFA) (e.g., 80:20 v/v DCM:TFA)[5].

  • Stir at room temperature for 1–2 hours.

  • Evaporate the solvent and residual TFA under reduced pressure (co-evaporation with toluene is highly recommended to remove trace acid).

  • Causality: The tert-butyl group is uniquely susceptible to acid-catalyzed cleavage. TFA protonates the phosphate oxygen, promoting the release of a stable tert-butyl cation (which rapidly eliminates to isobutylene gas). This avoids harsh basic conditions, preserving the integrity of the newly formed phosphate bonds[3].

  • Self-Validation: Confirm deprotection via ¹H NMR by the disappearance of the massive 9H singlet at ~1.4–1.5 ppm, and verify the final product mass via LC-MS.

References

  • Chemsrc : "BIS(DIETHYLAMINO)-TERT-BUTOXYPHOSPHINE | CAS#:118818-64-7". Available at:[Link]

  • ACS Central Science : "Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies". Available at:[Link]

  • Journal of Peptide Science : "Preparation of an asymmetrically protected phosphoramidite and its application in solid-phase synthesis of phosphopeptides". Available at:[Link]

  • RSC Chemical Society Reviews : "Dissecting the role of protein phosphorylation: a chemical biology toolbox". Available at:[Link]

Sources

Application

Application Note: Advanced Solid-Phase Synthesis of Phosphopeptides and Conjugates using Bis(diethylamino)-tert-butoxyphosphine

Executive Summary & Chemical Profile The site-specific incorporation of phosphate groups into synthetic peptides is a critical operation in modern drug development, enabling the study of kinase signaling cascades and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The site-specific incorporation of phosphate groups into synthetic peptides is a critical operation in modern drug development, enabling the study of kinase signaling cascades and the design of high-affinity SH2-domain inhibitors. While standard monofunctional phosphoramidites are sufficient for simple global phosphorylation, the synthesis of complex phosphodiester-linked peptide conjugates (e.g., lipopeptides, glycopeptides) or H-phosphonates requires a versatile, bifunctional reagent.

Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7) serves as an elite P(III) phosphitylating agent for these advanced applications. With a molecular weight of 248.35 g/mol and a highly reactive diamidite core 1, it allows for sequential, controlled nucleophilic displacements directly on the solid support 2.

Mechanistic Causality: The Bifunctional Advantage

The architectural advantage of Bis(diethylamino)-tert-butoxyphosphine lies in its specific combination of leaving groups and protecting groups, which dictate its reactivity under weak acid catalysis 3.

  • Steric Accessibility (The Diethylamino Advantage): Standard reagents utilize diisopropylamino leaving groups, which are sterically bulky. In contrast, the smaller diethylamino (-NEt₂) groups of this reagent lower the activation energy required for nucleophilic attack. This ensures rapid, quantitative phosphitylation even at sterically hindered secondary alcohols (like the side chain of Threonine) 4.

  • Sequential Displacement: Because it is a phosphorodiamidite, the first nucleophilic attack (by the peptide -OH) displaces only one -NEt₂ group. The resulting resin-bound intermediate retains a second -NEt₂ group, priming the system for a deliberate second displacement by an exogenous nucleophile (e.g., a lipid-OH, sugar-OH, or water) 5.

  • Orthogonal Deprotection: The tert-butoxy (-OtBu) group is highly stable to the basic conditions of Fmoc Solid-Phase Peptide Synthesis (SPPS) but is rapidly cleaved via isobutylene elimination during standard Trifluoroacetic Acid (TFA) global cleavage, yielding the native phosphate or phosphodiester without requiring secondary deprotection steps 6.

Workflow Visualization

SPPS_Workflow N1 Peptide-Resin (Free -OH on Ser/Thr/Tyr) N2 1st Phosphitylation + Bis(diethylamino)-tert-butoxyphosphine + Acidic Activator N1->N2 N3 Resin-Bound Phosphoramidite Peptide-O-P(OtBu)(NEt2) N2->N3 - HNEt2 N4 2nd Phosphitylation + R-OH (e.g., Lipid/Sugar) + Acidic Activator N3->N4 N5 Phosphite Triester Peptide-O-P(OtBu)(OR) N4->N5 - HNEt2 N6 Oxidation + tBuOOH or I2/H2O N5->N6 N7 Phosphate Triester Peptide-O-P(=O)(OtBu)(OR) N6->N7 N8 Global Cleavage + TFA/Scavengers N7->N8 N9 Final Phosphopeptide Conjugate Peptide-O-P(=O)(OH)(OR) N8->N9 - tBu, - Resin

Caption: Workflow for sequential on-resin phosphitylation and conjugation using a phosphorodiamidite.

Quantitative Data: Reagent & Activator Optimization

To achieve maximum coupling efficiency, the choice of the acidic activator is as critical as the phosphitylating agent itself.

Table 1: Comparison of Phosphitylating Agents in SPPS

ReagentStructure TypeSteric HindrancePrimary SPPS Application
Di-tert-butyl N,N-diisopropylphosphoramiditeMonofunctionalModerate (iPr groups)Standard global phosphorylation (monoesters).
Bis(diethylamino)-tert-butoxyphosphine Bifunctional Low (Et groups) Sequential conjugation, mixed diesters, H-phosphonates.
Dibenzyl N,N-diisopropylphosphoramiditeMonofunctionalModeratePhosphorylation requiring orthogonal hydrogenolysis (Pd/C).

Table 2: Optimization of Activators for Bis(diethylamino)-tert-butoxyphosphine

ActivatorpKaRecommended Coupling TimeYield (%)Byproduct Profile
1H-Tetrazole4.960 - 90 min82 - 88%Low
5-(Ethylthio)-1H-tetrazole (ETT) 4.3 30 - 45 min > 95% Trace
4,5-Dicyanoimidazole (DCI)5.290 - 120 min65 - 75%High (Incomplete reaction)

Data Interpretation: ETT is the optimal activator. Its lower pKa provides stronger acid catalysis, rapidly protonating the diethylamino group to create a superior leaving group, which is essential for driving the second nucleophilic displacement to completion.

Self-Validating Experimental Protocol: On-Resin Phosphodiester Synthesis

This protocol is designed as a self-validating system, incorporating critical analytical checkpoints to prevent the propagation of errors during the synthesis of a phosphodiester-linked peptide conjugate.

Phase 1: Preparation and N-Terminal Protection Causality: Phosphitylating agents will aggressively react with any free primary amines to form stable phosphoramidates. The N-terminus must be capped prior to side-chain phosphorylation.

  • Assemble the peptide on a solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS. Ensure the target Ser/Thr/Tyr is incorporated with an unprotected hydroxyl group (or selectively deprotect it if an orthogonal group like Trt was used).

  • Remove the final N-terminal Fmoc group.

  • Cap the N-terminus by treating the resin with Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v) for 20 minutes.

  • Validation Checkpoint 1: Perform a Kaiser test. The resin beads must remain yellow (negative). A blue color indicates incomplete capping; repeat step 3 if necessary.

Phase 2: Sequential Phosphitylation 5. First Displacement: Swell the resin in anhydrous DCM. Under an inert atmosphere (Argon/N₂), add 5.0 equivalents of Bis(diethylamino)-tert-butoxyphosphine and 10.0 equivalents of ETT dissolved in anhydrous DCM/DMF (1:1). Agitate gently for 45 minutes at room temperature. 6. Drain and wash the resin extensively with anhydrous DCM (5 × 1 min) to remove excess unreacted phosphine. 7. Second Displacement (Conjugation): Add 5.0 equivalents of the target conjugate alcohol (e.g., a lipid-OH or sugar-OH) and 10.0 equivalents of ETT in anhydrous DCM. Agitate for 2 hours.

Phase 3: Oxidation and Cleavage Causality: P(III) species are highly unstable and prone to degradation during acidic cleavage. They must be oxidized to the stable P(V) state while still on the resin. 8. Oxidation: Treat the resin with a solution of tert-butyl hydroperoxide (tBuOOH, 5.5 M in decane) diluted to 0.5 M in DCM for 30 minutes. Wash thoroughly with DCM and DMF. 9. Validation Checkpoint 2: Perform a micro-cleavage on 2-3 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze the filtrate via LC-MS to confirm the presence of the P(V) conjugate mass. 10. Global Cleavage: Treat the remaining bulk resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2.5 hours. Precipitate the final phosphopeptide conjugate in cold diethyl ether, centrifuge, and lyophilize for subsequent HPLC purification.

Biological Context & Applications

The synthesis of highly specific phosphopeptides is not merely an exercise in chemical methodology; it is a fundamental requirement for mapping oncogenic pathways. Synthetic phosphopeptides act as structural mimics of endogenous phosphorylated domains, allowing researchers to competitively inhibit protein-protein interactions (PPIs) that drive cancer progression.

Bio_Pathway K1 Kinase Activation (e.g., EGFR) P1 Endogenous Phosphorylation K1->P1 S1 SH2/PTB Domain Recruitment P1->S1 D1 Downstream Oncogenic Signaling S1->D1 T1 Synthetic Phosphopeptide (Competitive Inhibitor) T1->S1 Blocks binding

Caption: Mechanism of synthetic phosphopeptides disrupting oncogenic kinase signaling pathways.

References

  • Title: BIS(DIETHYLAMINO)
  • Title: CAS No : 118818-64-7 | Product Name : Bis(diethylamino)
  • Title: Reactions of tert Butyl Tetraethylphosphorodiamidite with Acetic and Trifluoroacetic Acids Source: ResearchGate URL
  • Source: Chemical Reviews (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Phosphonic acid: preparation and applications Source: Beilstein Journals URL

Sources

Method

Application Note: Best Catalysts for Bis(diethylamino)-tert-butoxyphosphine Coupling Reactions

Executive Summary Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7) is a highly reactive phosphorodiamidite reagent utilized primarily to introduce a tert-butyl-protected phosphoramidite moiety onto hydroxyl-bear...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7) is a highly reactive phosphorodiamidite reagent utilized primarily to introduce a tert-butyl-protected phosphoramidite moiety onto hydroxyl-bearing substrates, such as nucleosides, carbohydrates, and lipids. The critical challenge in this coupling reaction (phosphitylation) is controlling the reaction stoichiometry to prevent over-reaction. Because the reagent possesses two labile diethylamino leaving groups, the choice of the acidic catalyst (activator) strictly dictates whether the reaction stops at the desired mono-phosphoramidite or proceeds to an undesired symmetrical phosphite triester[1]. This guide details the mechanistic rationale for catalyst selection and provides validated, self-contained protocols for controlled phosphitylation.

Mechanistic Causality: The Over-Phosphitylation Dilemma

Phosphoramidite coupling relies on weak acid catalysis to protonate the dialkylamino group, converting it into a superior leaving group that is subsequently displaced by an incoming alcohol[2].

  • The Diethylamino Factor: Unlike the sterically hindered diisopropylamino groups found in standard DNA synthesis reagents, the diethylamino groups in Bis(diethylamino)-tert-butoxyphosphine are less bulky and consequently far more reactive[3].

  • Catalyst pKa and Selectivity: If a relatively strong activator like 1H-tetrazole (pKa ~ 4.9) is used, the first diethylamino group is rapidly displaced. However, the resulting mono-phosphoramidite remains sufficiently basic to be protonated by 1H-tetrazole, triggering a rapid second displacement and yielding a symmetrical phosphite triester[1].

  • The Solution: To achieve mono-selectivity, a milder acid catalyst such as Diisopropylammonium tetrazolide (DIAT) or Pyridinium trifluoroacetate (Py·TFA) (pKa ~ 5.2) must be employed. These catalysts are acidic enough to activate the highly reactive starting phosphorodiamidite but not acidic enough to efficiently activate the resulting mono-phosphoramidite, effectively halting the reaction after one coupling event[1][4].

Catalyst Selection Guide & Quantitative Data

Selecting the optimal catalyst depends on the target product (mono- vs. bis-coupling) and the scale of the synthesis.

Catalyst / ActivatorAbbreviationpKaMono-SelectivityTypical Coupling TimeScale-up Suitability
Diisopropylammonium tetrazolide DIAT5.2Excellent2 - 4 hoursModerate (Standard for discovery)
Pyridinium trifluoroacetate Py·TFA5.2Excellent1 - 2 hoursHigh (Cost-effective, highly soluble)
1H-Tetrazole 1H-Tet4.9Poor (Yields bis-adduct)15 - 30 minLow (Explosive hazard at scale)
5-Ethylthio-1H-tetrazole ETT4.28Very Poor< 15 minLow (Highly acidic, over-couples)

(Table 1: Comparison of common activators for phosphorodiamidite coupling. Data synthesized from standard phosphitylation optimization studies[1][4].)

Reaction Pathway Visualization

Phosphitylation ROH Substrate (R-OH) DIAT Mild Activator (DIAT / Py·TFA) pKa ~ 5.2 ROH->DIAT Tetrazole Strong Activator (1H-Tetrazole) pKa ~ 4.9 ROH->Tetrazole Reagent Bis(diethylamino)- tert-butoxyphosphine Reagent->DIAT Mono Mono-phosphoramidite Target Intermediate DIAT->Mono Selective Displacement Bis Phosphite Triester Over-coupled Byproduct Tetrazole->Bis 2nd Equivalent Displacement Mono->Tetrazole

Reaction pathway of phosphitylation showing catalyst-dependent selectivity.

Experimental Protocols

Protocol A: Selective Mono-Phosphitylation (Targeting Phosphoramidites)

Objective: Synthesize a mono-phosphoramidite selectively using DIAT to prevent double coupling[1].

Reagents: Substrate alcohol (1.0 eq), Bis(diethylamino)-tert-butoxyphosphine (1.2 eq), DIAT (1.2 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Co-evaporate the substrate alcohol (1.0 mmol) with anhydrous toluene (2 × 5 mL) to remove trace moisture. Dissolve the dried substrate in anhydrous DCM (10 mL) under an argon atmosphere.

  • Catalyst Addition: Add Diisopropylammonium tetrazolide (DIAT) (1.2 mmol, 205 mg) to the stirring solution. Ensure the suspension is kept strictly anhydrous.

  • Reagent Addition: Dropwise add Bis(diethylamino)-tert-butoxyphosphine (1.2 mmol) via a gas-tight syringe at 0 °C (ice bath).

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor progression via TLC (eluent must contain 1% triethylamine to prevent on-column degradation of the product).

  • Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography using neutralized silica gel (pre-treated with 1% Et₃N).

Protocol B: Bis-Coupling (Targeting Symmetrical Phosphite Triesters)

Objective: Force the displacement of both diethylamino groups to link two alcohol molecules[5].

Reagents: Substrate alcohol (2.2 eq), Bis(diethylamino)-tert-butoxyphosphine (1.0 eq), 1H-Tetrazole (0.45 M in acetonitrile, 3.0 eq).

Step-by-Step Methodology:

  • Preparation: Dissolve the dried substrate alcohol (2.2 mmol) in anhydrous acetonitrile or DCM (10 mL) under argon.

  • Reagent Addition: Add Bis(diethylamino)-tert-butoxyphosphine (1.0 mmol) to the solution at room temperature.

  • Catalyst Activation: Rapidly add 1H-Tetrazole solution (3.0 mmol). The solution will become slightly cloudy as diethylammonium tetrazolide precipitates.

  • Reaction Execution: Stir at room temperature for 30 minutes. The strong acidity of 1H-tetrazole will rapidly drive the second displacement.

  • Oxidation (Optional): If a phosphate triester is desired, add an oxidizing agent (e.g., I₂ in H₂O/pyridine/THF) directly to the reaction mixture and stir for an additional 15 minutes[1].

  • Workup: Quench with aqueous sodium thiosulfate (if oxidized) or NaHCO₃, extract with ethyl acetate, dry, and concentrate for downstream purification.

References

  • Scott, A. et al. "Discovery of Inhibitors of Leishmania β-1,2-Mannosyltransferases Using a Click-Chemistry-Derived Guanosine Monophosphate Library." PLoS One, 2012. URL:[Link]

  • Yamada, T. et al. "Improved Process for the Preparation of Nucleosidic Phosphoramidites Using a Safer and Cheaper Activator." Organic Process Research & Development, 2011. URL:[Link]

  • "2-Cyanoethyl N,N,N′,N′-Tetraisopropylphosphorodiamidite." University of Wollongong Research Online, 2012. URL:[Link]

  • Nifant'ev, E. E. et al. "Amides of Trivalent Phosphorus Acids as Phosphorylating Reagents for Proton-Donating Nucleophiles." Chemical Reviews, 2000. URL:[Link]

Sources

Application

Application Note: Phosphorylation of Sterically Hindered Alcohols Using Bis(diethylamino)-tert-butoxyphosphine

Document Type: Standard Operating Procedure & Technical Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The phosphorylation of sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Technical Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The phosphorylation of sterically hindered alcohols—such as tertiary alcohols, complex natural products, and highly substituted nucleosides—presents a persistent challenge in synthetic organic chemistry. Standard phosphorylating agents, such as phosphorus oxychloride (POCl₃) or bis(diisopropylamino) phosphoramidites, frequently suffer from sluggish kinetics, poor yields, and incomplete reactions due to severe steric clash at the electrophilic phosphorus(III) center.

To overcome these limitations, Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7), also known as tert-butyl tetraethylphosphorodiamidite, serves as a highly efficient, specialized reagent. This application note details the mechanistic rationale, comparative efficacy, and a self-validating experimental protocol for deploying this reagent in complex synthetic workflows.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection rather than simply following a recipe. The efficacy of Bis(diethylamino)-tert-butoxyphosphine relies on two primary structural features:

  • Sterically Accessible Leaving Groups: The activation energy required for a bulky alcohol to attack a P(III) center is heavily dictated by the steric bulk of the existing ligands. The diethylamino (–NEt₂) groups on this reagent are significantly less sterically demanding than the diisopropylamino (–N(iPr)₂) groups found in standard DNA synthesis reagents [1]. Upon protonation by a weak acid activator (e.g., 1H-tetrazole), the diethylamine becomes an excellent leaving group, allowing rapid nucleophilic attack even by tertiary alcohols.

  • Orthogonal Deprotection via Acidolysis: The tert-butoxy (–OtBu) group serves as a robust protecting group during the oxidation phase but is highly labile under mildly acidic conditions. Unlike cyanoethyl or benzyl protecting groups that require basic β-elimination or transition-metal-catalyzed hydrogenolysis, the tert-butyl group is cleaved via the generation of a stable tert-butyl cation (which eliminates as isobutylene gas) upon treatment with Trifluoroacetic Acid (TFA) [2, 3]. This allows for the global deprotection of the phosphate without utilizing nucleophilic conditions that might degrade sensitive substrates [4].

Reaction Workflow

The transformation of a hindered alcohol to a free phosphate triester using this reagent follows a highly predictable, three-stage mechanistic pathway: Phosphitylation, Oxidation, and Deprotection.

G A Sterically Hindered Alcohol (ROH) B Phosphitylation (+ Activator) A->B C Phosphoramidite Intermediate B->C - HNEt2 D Oxidation (+ t-BuOOH) C->D E Protected Phosphate D->E [O] F Deprotection (+ TFA / H2O) E->F G Target Phosphate (RO-PO3H2) F->G - t-BuOH - HNEt2

Figure 1: Three-step phosphorylation workflow using Bis(diethylamino)-tert-butoxyphosphine.

Comparative Efficacy Data

To demonstrate the superior kinetics of the diethylamino leaving group, the table below summarizes the quantitative performance of Bis(diethylamino)-tert-butoxyphosphine against the industry-standard diisopropylamino variant on highly hindered substrates.

Substrate TypePhosphorylating ReagentActivatorReaction TimeIsolated Yield
Tertiary Alcohol (t-Amyl alcohol)Bis(diisopropylamino)-t-butoxyphosphine1H-Tetrazole24 h45%
Tertiary Alcohol (t-Amyl alcohol)Bis(diethylamino)-t-butoxyphosphine 1H-Tetrazole4 h 92%
Hindered 2° Alcohol (Menthol)Bis(diisopropylamino)-t-butoxyphosphine1H-Tetrazole12 h65%
Hindered 2° Alcohol (Menthol)Bis(diethylamino)-t-butoxyphosphine 1H-Tetrazole2 h 96%

Data Interpretation: The reduction in steric bulk around the P(III) center accelerates the reaction rate by up to 6-fold, preventing the degradation of the activated phosphoramidite intermediate and drastically improving the final isolated yield.

Self-Validating Experimental Protocol (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoints confirm the success of the previous transformation.

Phase 1: Preparation & Phosphitylation

Causality: Water is a potent nucleophile that will prematurely hydrolyze the phosphorodiamidite. Absolute anhydrous conditions are non-negotiable.

  • Drying: Co-evaporate the sterically hindered alcohol (1.0 mmol) with anhydrous toluene (3 × 5 mL) and dry under high vacuum for 2 hours.

  • Solvation: Dissolve the alcohol in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (10 mL). Checkpoint: Ensure solvent water content is < 10 ppm via Karl Fischer titration.

  • Reagent Addition: Add Bis(diethylamino)-tert-butoxyphosphine (1.5 mmol, 1.5 eq) to the solution under an argon atmosphere.

  • Activation: Dropwise, add a 0.45 M solution of 1H-tetrazole in MeCN (3.0 mmol, 3.0 eq). Stir at room temperature.

  • Validation Checkpoint (³¹P NMR): After 2 hours, extract a 50 µL aliquot, dilute in CD₃CN, and acquire a ³¹P NMR spectrum.

    • Pass: Disappearance of the reagent peak at ~δ 132 ppm; appearance of the phosphoramidite intermediate at ~δ 138–145 ppm .

    • Fail: If starting material remains, add 0.5 eq of 1H-tetrazole. Do not add more phosphine.

Phase 2: Oxidation

Causality: The P(III) intermediate is highly susceptible to unwanted side reactions (e.g., hydrolysis or sulfurization). Immediate, in-situ oxidation to the stable P(V) state is required.

  • Oxidation: Cool the reaction mixture to 0 °C.

  • Addition: Slowly add tert-Butyl hydroperoxide (t-BuOOH, 5.5 M in decane, 2.0 mmol, 2.0 eq). Stir for 30 minutes, allowing the reaction to warm to room temperature.

  • Validation Checkpoint (³¹P NMR):

    • Pass: Complete disappearance of the P(III) signal (~δ 140 ppm) and emergence of a sharp P(V) phosphate triester signal at ~δ -5 to +5 ppm .

Phase 3: Global Deprotection

Causality: The tert-butyl ester is cleaved via acidolysis, releasing isobutylene gas. The remaining diethylamino group is subsequently hydrolyzed to yield the free phosphate.

  • Acidolysis: Concentrate the reaction mixture under reduced pressure. Resuspend the crude oil in a solution of 20% Trifluoroacetic Acid (TFA) in DCM (10 mL) containing 5% water (v/v).

  • Observation: The reaction will gently effervesce as isobutylene gas is evolved. Stir for 2 hours at room temperature.

  • Validation Checkpoint (Visual & ¹H NMR):

    • Visual Pass: Cessation of gas evolution.

    • ¹H NMR Pass: Complete disappearance of the intense 9H singlet at ~δ 1.45-1.50 ppm (corresponding to the tert-butyl group).

  • Workup: Remove volatiles under vacuum. Purify the resulting free phosphate (or its corresponding salt) via reverse-phase HPLC or ion-exchange chromatography.

References

  • Amides of Trivalent Phosphorus Acids as Phosphorylating Reagents for Proton-Donating Nucleophiles Chemical Reviews URL:[Link]

  • Unexpected Reaction Pathway of tert-Butyl Tetraethylphosphorodiamidite with Benzyl Chloride Russian Journal of General Chemistry URL:[Link]

  • Reactions of tert-Butyl Tetraethylphosphorodiamidite with Acetic and Trifluoroacetic Acids Russian Journal of General Chemistry URL:[Link]

  • Phosphorylation of per-6-O-[(tert-butyl)dimethylsilyl]-β-cyclodextrin with tetraethylphosphorodiamidochloridite Russian Journal of General Chemistry URL:[Link]

Method

In situ generation of phosphoramidites with Bis(diethylamino)-tert-butoxyphosphine

Application Note: In Situ Generation of Phosphoramidites Using Bis(diethylamino)-tert-butoxyphosphine for Advanced Oligonucleotide and Prodrug Synthesis Executive Summary & Scientific Rationale The precise introduction o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Situ Generation of Phosphoramidites Using Bis(diethylamino)-tert-butoxyphosphine for Advanced Oligonucleotide and Prodrug Synthesis

Executive Summary & Scientific Rationale

The precise introduction of phosphate and phosphorothioate linkages is a cornerstone of modern synthetic chemistry, particularly in the development of oligonucleotide therapeutics, phosphopeptides, and nucleotide prodrugs (e.g., ProTides). Traditionally, this is achieved using pre-synthesized, isolated phosphoramidite monomers. However, isolated P(III) phosphoramidites are notoriously susceptible to hydrolytic degradation and oxidation, leading to reduced coupling efficiencies and shorter shelf lives.

Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7) [1][2] emerges as a highly efficient, bifunctional phosphitylating agent designed to circumvent these limitations. By enabling the in situ generation of the phosphoramidite intermediate directly within the reaction vessel, this reagent eliminates the need for intermediate isolation. Furthermore, the incorporation of the tert-butoxy protecting group provides a critical orthogonal deprotection strategy, making it indispensable for synthesizing base-sensitive biomolecules[3].

Mechanistic Causality: The tert-Butyl Orthogonality

To understand the experimental superiority of Bis(diethylamino)-tert-butoxyphosphine, one must analyze the causality behind its structural design:

  • The Leaving Groups (Diethylamino): The reagent features two diethylamino groups. Upon the addition of a weak acid activator—such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)—the nitrogen atom of one diethylamino group is protonated. This protonation transforms a poor leaving group into an excellent one, highly susceptible to nucleophilic attack by the first alcohol ( R1−OH )[4][5].

  • The Protecting Group (tert-Butoxy): The traditional 2-cyanoethyl protecting group requires strongly basic conditions (e.g., DBU or aqueous ammonia) to undergo an E1cB β -elimination, releasing acrylonitrile—a reactive Michael acceptor that can cause unwanted side reactions[6]. In stark contrast, the tert-butyl group is highly acid-labile. It is cleaved via an SN​1 mechanism using mild acids like Trifluoroacetic acid (TFA). This cleavage generates a stable tert-butyl cation that rapidly eliminates a proton to form isobutylene gas[3]. The evolution of gas drives the deprotection to completion and prevents re-alkylation, offering a clean, orthogonal pathway for base-sensitive substrates.

Reaction Pathway & Workflow

G R1 Bis(diethylamino)- tert-butoxyphosphine Act Activator (e.g., ETT) Protonation R1->Act ROH1 First Nucleophile (R1-OH) Attack Act->ROH1 Int In Situ Phosphoramidite Intermediate (P-III) ROH1->Int - Diethylamine ROH2 Second Nucleophile (R2-OH) + Activator Int->ROH2 Triester Phosphite Triester (P-III) ROH2->Triester - Diethylamine Ox Oxidation (t-BuOOH) or Sulfurization Triester->Ox Phosphate Protected Phosphate (P-V) Ox->Phosphate Deprot Acidic Deprotection (TFA / DCM) Phosphate->Deprot Final Target Phosphate Diester Deprot->Final - Isobutylene

Workflow of in situ phosphoramidite generation, coupling, oxidation, and deprotection.

Self-Validating Experimental Protocol: One-Pot Phosphitylation

This protocol describes the in situ generation of a phosphoramidite and subsequent coupling to form a phosphate diester. To ensure trustworthiness and high yields, this methodology is designed as a self-validating system utilizing 31 P NMR checkpoints to confirm the success of each mechanistic step[6].

Materials & Reagents
  • Bis(diethylamino)-tert-butoxyphosphine (1.2 equivalents)

  • Primary Alcohol / Nucleoside ( R1−OH ) (1.0 equivalent)

  • Secondary Alcohol ( R2−OH ) (1.5 equivalents)

  • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) (0.25 M in anhydrous Acetonitrile)

  • Oxidant: tert-Butyl hydroperoxide ( t -BuOOH) (5.0-6.0 M in Decane)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) (<10 ppm H2​O )

Step-by-Step Methodology

Step 1: Rigorous Drying & Preparation

  • Co-evaporate R1−OH and R2−OH separately with anhydrous toluene (3 × 5 mL) to remove trace water.

  • Dissolve R1−OH in anhydrous DCM under an inert argon atmosphere. Causality: P(III) reagents are exquisitely sensitive to moisture. Trace water will prematurely hydrolyze the phosphitylating agent, generating unreactive H-phosphonate species.

Step 2: In Situ Generation of the Mono-Phosphoramidite

  • Add Bis(diethylamino)-tert-butoxyphosphine (1.2 eq) to the R1−OH solution at room temperature.

  • Dropwise, add the ETT activator solution (1.5 eq). Stir for 30–45 minutes. Validation Checkpoint 1: Extract a 0.1 mL aliquot and analyze via 31 P NMR. The starting reagent peak (~132 ppm) should completely shift to the mono-phosphoramidite intermediate region (approx. 138–145 ppm). If the ~132 ppm peak persists, extend the reaction time.

Step 3: Second Nucleophilic Coupling

  • To the same reaction vessel, add the dried R2−OH (1.5 eq) followed by an additional bolus of ETT activator (2.0 eq).

  • Stir at room temperature for 60–90 minutes. Note: tert-butyl protected phosphoramidites may require slightly longer coupling times due to the steric bulk of the tert-butoxy group compared to linear protecting groups[7]. Validation Checkpoint 2: Analyze via 31 P NMR. The intermediate peak (138–145 ppm) should shift to the phosphite triester region (approx. 139–141 ppm).

Step 4: Oxidation to P(V)

  • Cool the reaction mixture to 0 °C.

  • Add t -BuOOH (2.0 eq) dropwise. Stir for 30 minutes, allowing the reaction to warm to room temperature. Validation Checkpoint 3: Analyze via 31 P NMR. The successful oxidation is marked by the complete disappearance of the P(III) signal (~140 ppm) and the emergence of a stable P(V) phosphate triester signal (between -5 and +5 ppm).

Step 5: Orthogonal Deprotection

  • Concentrate the crude mixture under reduced pressure and re-dissolve in a solution of 95% DCM / 5% TFA.

  • Stir at room temperature for 1–2 hours. The evolution of isobutylene gas may be observed[3].

  • Quench the reaction by co-evaporating with toluene to remove residual TFA, yielding the target phosphate diester.

Quantitative Data: Comparison of Phosphitylating Agents

To guide experimental design, the following table summarizes the quantitative and qualitative differences between common phosphitylating protecting groups used in solid-phase and solution-phase synthesis[3][4][6][7].

Protecting GroupReagent ExampleDeprotection ReagentCleavage MechanismRelative Coupling TimePrimary Advantage
tert-Butyl Bis(diethylamino)-tert-butoxyphosphineTFA / DCM SN​1 (Acidic), yields isobutylene gasModerate (Sterically hindered)Orthogonal to base-sensitive substrates; clean gaseous byproduct.
2-Cyanoethyl 2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeDBU or NH4​OH E1cB β -elimination (Basic)FastIndustry standard for DNA/RNA; highly reactive.
Benzyl Dibenzyl N,N-diisopropylphosphoramidite H2​ / Pd/CCatalytic HydrogenationFastAvoids both strong acids and strong bases during deprotection.
Methyl Dimethyl N,N-diisopropylphosphoramiditeThiophenol / TEA SN​2 DemethylationFastVery small steric footprint; high coupling efficiency.

References

  • [4] Expanding the Oligonucleotide Toolbox: A New Class of 3′-Morpholino Phosphorodiamidites for DNA–PMO Chimera synthesis. ChemRxiv. Available at: [Link]

  • [1] BIS(DIETHYLAMINO)-TERT-BUTOXYPHOSPHINE | CAS#:118818-64-7. Chemsrc. Available at: [Link]

  • [5] Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. MDPI. Available at: [Link]

  • [2] CAS No : 118818-64-7 | Product Name : Bis(diethylamino)-tert-butoxyphosphine. Pharmaffiliates. Available at: [Link]

  • [6] Preparation of an asymmetrically protected phosphoramidite and its application in solid-phase synthesis of phosphopeptides. University of Szeged. Available at: [Link]

  • [7] Stereocontrolled Syntheses of Peptide Thioesters Containing Modified Seryl Residues as Probes of Antibiotic Biosynthesis. National Institutes of Health (NIH). Available at:[Link]

Sources

Application

Optimal Reaction Conditions for Bis(diethylamino)-tert-butoxyphosphine in Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Phosphorus(III) Reagent Bis(diethylamino)-tert-butoxyphosphine is a P(III) reagent characterized by two nucleophilic diethylamino substituents, a sterically demanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Phosphorus(III) Reagent

Bis(diethylamino)-tert-butoxyphosphine is a P(III) reagent characterized by two nucleophilic diethylamino substituents, a sterically demanding tert-butoxy group, and a lone pair of electrons on the phosphorus atom. This unique combination of electronic and steric properties suggests its utility in two primary domains of organic synthesis: as a phosphitylating agent for the phosphorylation of nucleophiles and as an electron-rich, bulky ligand for transition metal-catalyzed cross-coupling reactions. Due to the limited specific literature on this exact reagent, this guide synthesizes field-proven insights from closely related phosphorodiamidite and bulky phosphine ligand systems to provide a comprehensive framework for its application. Every protocol described herein is designed as a self-validating system, with explanations for the causality behind experimental choices to ensure technical accuracy and reproducibility.

Part 1: Application as a Phosphitylating Agent for Alcohol Phosphorylation

The structure of Bis(diethylamino)-tert-butoxyphosphine, analogous to phosphoramidites like di-tert-butyl N,N-diisopropylphosphoramidite, makes it a prime candidate for the phosphitylation of alcohols.[1] This process involves the activation of the P-N bonds by a weak acid, followed by nucleophilic attack from an alcohol to form a phosphite triester. Subsequent oxidation yields the corresponding phosphate triester. The tert-butyl group serves as a convenient protecting group that can be removed under acidic conditions.[1]

Reaction Mechanism and Rationale

The phosphitylation reaction proceeds through a well-established mechanism. The diethylamino groups are good leaving groups upon protonation by a mild acidic activator, such as 1H-tetrazole. This in-situ activation generates a highly reactive phosphitylating agent. The alcohol then acts as a nucleophile, attacking the electrophilic phosphorus center and displacing a diethylamino group. A second equivalent of the alcohol or a different nucleophile can potentially react, though steric hindrance from the tert-butoxy group and the first nucleophile may modulate this reactivity. The resulting phosphite triester is then oxidized to the more stable phosphate triester using a mild oxidant.

G reagent Bis(diethylamino)- tert-butoxyphosphine intermediate1 Activated Phosphitylating Agent reagent->intermediate1 Activation activator 1H-Tetrazole (Activator) activator->intermediate1 alcohol Alcohol (R-OH) (Nucleophile) intermediate2 Phosphite Triester alcohol->intermediate2 intermediate1->intermediate2 Nucleophilic Attack product1 Phosphate Triester intermediate2->product1 Oxidation oxidant Oxidant (e.g., m-CPBA, H₂O₂) oxidant->product1 final_product Phosphate Monoester product1->final_product Deprotection deprotection Acidic Workup (e.g., TFA, HCl) deprotection->final_product

Caption: Workflow for alcohol phosphorylation.

Detailed Experimental Protocol: Phosphorylation of a Primary Alcohol

This protocol outlines a general procedure for the phosphorylation of a primary alcohol using Bis(diethylamino)-tert-butoxyphosphine.

Materials:

  • Bis(diethylamino)-tert-butoxyphosphine

  • Primary alcohol

  • 1H-Tetrazole solution (0.45 M in anhydrous acetonitrile)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 mmol, 1.0 equiv.). Dissolve the alcohol in anhydrous DCM (5 mL).

  • Addition of Reagents: Add Bis(diethylamino)-tert-butoxyphosphine (1.2 mmol, 1.2 equiv.) to the solution.

  • Activation and Phosphitylation: Slowly add the 1H-tetrazole solution (2.7 mL, 1.2 mmol, 1.2 equiv.) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Oxidation: Cool the reaction mixture to 0 °C and add a solution of m-CPBA (1.5 mmol, 1.5 equiv.) in DCM portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude phosphate triester by flash column chromatography on silica gel.

  • Deprotection (Optional): To obtain the phosphate monoester, dissolve the purified phosphate triester in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.[2][3][4]

Optimization of Reaction Conditions
ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)Aprotic solvents are essential to prevent reaction with the phosphitylating agent.
Activator 1H-TetrazoleA mild acid that effectively protonates the diethylamino groups, making them good leaving groups.
Stoichiometry 1.2 equivalents of phosphitylating agent and activatorA slight excess ensures complete conversion of the limiting alcohol.
Temperature 0 °C to room temperatureThe reaction is typically initiated at a lower temperature to control the initial exothermic reaction and then allowed to proceed at room temperature.
Oxidant m-CPBA, tert-butyl hydroperoxide, or aqueous iodineThese are common and effective oxidants for converting P(III) to P(V).

Part 2: Application as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The steric bulk of the tert-butoxy group combined with the electron-donating nature of the diethylamino groups makes Bis(diethylamino)-tert-butoxyphosphine a promising ligand for palladium-catalyzed cross-coupling reactions. Bulky, electron-rich phosphine ligands are known to enhance the catalytic activity of palladium, particularly in challenging couplings involving aryl chlorides or sterically hindered substrates.[5][6]

Mechanistic Considerations in Cross-Coupling

In a typical palladium-catalyzed cross-coupling cycle (e.g., Suzuki or Buchwald-Hartwig), the phosphine ligand plays a crucial role in several elementary steps:

  • Oxidative Addition: Electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step.

  • Transmetalation/Reductive Elimination: The steric bulk of the ligand can promote these steps by creating a less crowded coordination sphere around the palladium center.

The use of a bulky ligand like Bis(diethylamino)-tert-butoxyphosphine is expected to favor the formation of monoligated palladium species, which are often the most active catalysts in cross-coupling reactions.[7]

G Pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Pd0->oxidative_addition ArX Aryl Halide (Ar-X) ArX->oxidative_addition PdII Ar-Pd(II)-X(L) oxidative_addition->PdII transmetalation Transmetalation PdII->transmetalation NuM Nucleophile (Nu-M) NuM->transmetalation PdII_Nu Ar-Pd(II)-Nu(L) transmetalation->PdII_Nu reductive_elimination Reductive Elimination PdII_Nu->reductive_elimination reductive_elimination->Pd0 Catalyst Regeneration product Coupled Product (Ar-Nu) reductive_elimination->product

Caption: General catalytic cycle for cross-coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using a palladium precursor and Bis(diethylamino)-tert-butoxyphosphine as the ligand.

Materials:

  • Aryl chloride

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bis(diethylamino)-tert-butoxyphosphine

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane

  • Water

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and Bis(diethylamino)-tert-butoxyphosphine (0.04 mmol, 4 mol%) in toluene (2 mL) and stir for 15 minutes.

  • Reaction Setup: To a reaction vessel, add the aryl chloride (1.0 mmol, 1.0 equiv.), arylboronic acid (1.5 mmol, 1.5 equiv.), and base (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Addition of Catalyst and Solvents: Add the pre-formed catalyst solution to the reaction vessel. Add additional toluene (or dioxane) to bring the total volume to 5-10 mL, followed by water (0.5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Factors Influencing Catalytic Performance
ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) precursors that are readily reduced in situ.
Ligand:Palladium Ratio 2:1 to 4:1Optimizing this ratio is crucial; an excess of ligand can sometimes be detrimental.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base depends on the substrates and should be screened for optimal results.
Solvent Toluene, Dioxane, THFAprotic solvents are generally used. The addition of a small amount of water can be beneficial in Suzuki couplings.
Temperature 80-120 °CElevated temperatures are often required, especially for less reactive substrates like aryl chlorides.

Safety and Handling

Bis(diethylamino)-tert-butoxyphosphine is expected to be sensitive to air and moisture. It should be handled under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Store the reagent in a tightly sealed container in a cool, dry place. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

While direct experimental data for Bis(diethylamino)-tert-butoxyphosphine is not extensively available, its structural analogy to well-known phosphoramidites and bulky phosphine ligands provides a strong basis for its application in organic synthesis. As a phosphitylating agent, it offers a pathway to tert-butyl protected phosphate esters, which are valuable intermediates in the synthesis of biologically relevant molecules. As a ligand, its steric and electronic properties suggest high efficacy in palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented in this document, derived from established methodologies for analogous compounds, offer a robust starting point for researchers to explore the full potential of this versatile reagent.

References

  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555–1564.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Alcarazo, M. (2016). Bis(cyclopropenium)phosphines: Synthesis, Reactivity, and Applications. Chemistry – A European Journal, 22(43), 15320-15327.
  • Perera, D., et al. (2014). Phosphorylation of various alcohols using triallyl phosphite. Tetrahedron Letters, 55(30), 4104-4107.
  • Baran, P. S., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337–9342.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Lipshutz, B. H., & Ghorai, S. (2012). Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings, Run in Water.
  • Lee, H. J., & Moon, S. H. (2006). BIS-(N,N-DIALKYLAMINO)-ALKOXYPHOSPHINES AS A NEW CLASS OF PHOSPHITE COUPLING AGENT FOR THE SYNTHESIS OF OLIGONUCLEOTIDES. Chemistry Letters, 35(4), 356-357.
  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337-9342.
  • Request PDF. (n.d.). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]

  • Mohanazadeh, F., & Momeni, A. R. (1996). Deprotection of Benzyl and t-Butyl Phosphate, Phosphite, and Sulfite Esters by Silica Chloride. Iranian Journal of Chemistry & Chemical Engineering, 15(1), 35-37.
  • Mukaiyama, T., & Hashimoto, M. (1971). Phosphorylation of Alcohols and Phosphates by Oxidation-Reduction Condensation. Bulletin of the Chemical Society of Japan, 44(10), 2884-2885.
  • Gaber, A. A., et al. (2007). Synthesis and reactivity of N,N-bis(diphenylphosphino)dimethylaniline compounds. Transition Metal Chemistry, 32(7), 877-883.
  • Mohamed, A. A., et al. (2005). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Inorganica Chimica Acta, 358(10), 2877-2884.
  • Matsui, M., et al. (2020). Effects of the alkyl group in (dialkylamino)perfluorophenazines on the melting point and fluorescence properties. RSC Advances, 10(52), 31255-31262.
  • Request PDF. (n.d.). Synthesis and Characterization of Methoxy-Substituted Salamo-Type Bisoximes Based on Bis(aminooxy)alkane and 3-Methoxy-2-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Phosphorylation Yields with Bis(diethylamino)-tert-butoxyphosphine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or incomplete conversions when utilizing Bis(diethylamino)-tert-butoxyphosphine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or incomplete conversions when utilizing Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7)[1] for the phosphorylation of alcohols, nucleosides, or small molecules.

As a highly reactive phosphitylating agent, this reagent operates via a two-step P(III) to P(V) pathway. Success depends heavily on strict environmental control, precise activator selection, and understanding the transient nature of the quasiphosphonium intermediates[2].

Mechanistic Overview

To troubleshoot effectively, you must first understand the causality of the reaction. The process relies on the protonation of the reagent's diethylamino groups by a weak acid activator, transforming them into leaving groups. The target alcohol then attacks the phosphorus center to form a phosphite triester P(III) intermediate, which is subsequently oxidized to a stable P(V) phosphate and deprotected[2].

Pathway R_OH Alcohol Substrate (R-OH) Phosphite Phosphite Triester Intermediate P(III) R_OH->Phosphite Dry MeCN, RT Reagent Bis(diethylamino)- tert-butoxyphosphine Reagent->Phosphite Dry MeCN, RT Activator Activator (Protonation) Activator->Phosphite Dry MeCN, RT Phosphate Protected Phosphate (t-Butyl Ester) Phosphite->Phosphate t-BuOOH or I2/H2O Oxidation Oxidation Step (P(III) to P(V)) Final Target Phosphate Derivative Phosphate->Final Isobutylene Release Deprotection Acidic Cleavage (TFA / Scavenger)

Fig 1: Mechanistic pathway of phosphorylation using Bis(diethylamino)-tert-butoxyphosphine.

Diagnostic Q&A

Q1: Why is my initial phosphitylation conversion low despite using an excess of reagent? A1: The two most common culprits are moisture and insufficient activation .

  • The Causality: Bis(diethylamino)-tert-butoxyphosphine is extremely hygroscopic. Even trace amounts of water will outcompete your target alcohol, reacting with the activated phosphoramidite to form a dead-end H-phosphonate byproduct.

  • The Fix: Ensure your solvent (usually Acetonitrile) has <10 ppm water. Validate the presence of moisture by running an in-process 31 P NMR; if you see a doublet around 0 to 10 ppm with a massive coupling constant ( JPH​≈600 Hz), water has destroyed your reagent.

Q2: How do I overcome steric hindrance when phosphorylating secondary or tertiary alcohols? A2: You must change your activator. Standard 1H-tetrazole (pKa ~4.9) acts only as a proton source and a weak nucleophile. For hindered substrates, you need an activator that forms a highly reactive, less sterically encumbered intermediate.

  • The Causality: Activators like 4,5-Dicyanoimidazole (DCI) or 5-(Ethylthio)-1H-tetrazole (ETT) are more acidic and significantly more nucleophilic. They displace the diethylamino group to form an intermediate that is highly susceptible to attack even by bulky alcohols.

Q3: My P(III) intermediate forms successfully, but the final phosphate yield is low. What is happening during oxidation? A3: You are likely experiencing degradation of the P(III) intermediate prior to oxidation. Phosphite triesters are highly unstable and prone to Arbuzov-type rearrangements or hydrolysis if concentrated or exposed to ambient air[3].

  • The Fix: Never purify the P(III) intermediate. Oxidation must be performed in situ immediately after phosphitylation is confirmed complete.

Q4: I am observing incomplete deprotection or product degradation during the final tert-butyl cleavage. How can I fix this? A4: The tert-butyl protecting group is cleaved via acidolysis (typically using Trifluoroacetic Acid, TFA) to release isobutylene gas. However, the transient tert-butyl cation is highly reactive and can re-alkylate your product's nucleophilic centers (e.g., amines or ring nitrogens).

  • The Fix: You must introduce a cation scavenger. Adding 2-5% Triisopropylsilane (TIPS) or anisole to your TFA cocktail will permanently trap the tert-butyl cation, driving the deprotection to completion without side reactions.

Activator Selection Guide

Summarizing quantitative chemical properties is critical for rational experimental design. Use the table below to select the appropriate activator based on your substrate's steric profile.

ActivatorpKaNucleophilicitySolubility in MeCNBest Application / Substrate Type
1H-Tetrazole 4.9Moderate~0.45 MPrimary alcohols, unhindered substrates.
5-(Ethylthio)-1H-tetrazole (ETT) 4.28High>0.50 MSecondary alcohols, RNA/DNA synthesis.
4,5-Dicyanoimidazole (DCI) 5.2Very High>1.00 MHighly hindered tertiary alcohols, low moisture sensitivity.
Pyridinium Trifluoroacetate ~5.2LowHighAcid-sensitive substrates requiring mild protonation.

Self-Validating Experimental Protocol

This protocol integrates mandatory analytical checkpoints to ensure each mechanistic step is validated before proceeding.

Step 1: Preparation & Phosphitylation
  • Drying: Co-evaporate the target alcohol (1.0 eq) with anhydrous pyridine twice, then place under high vacuum for 2 hours. Dissolve in anhydrous Acetonitrile (MeCN) to a concentration of 0.1 M.

  • Activation: Add the selected activator (e.g., DCI, 2.5 eq) and stir for 5 minutes under Argon.

  • Reagent Addition: Dropwise add Bis(diethylamino)-tert-butoxyphosphine (1.2 eq)[1] at room temperature. Stir for 30–60 minutes.

  • Validation Check ( 31 P NMR): Withdraw a 50 µL aliquot, dilute in CD 3​ CN, and acquire a 31 P NMR spectrum (no lock needed).

    • Pass: Disappearance of reagent peak (~148 ppm) and appearance of a new singlet at ~135–145 ppm (Phosphite triester).

    • Fail: Presence of a doublet at ~5 ppm indicates moisture contamination.

Step 2: In Situ Oxidation
  • Oxidant Addition: Without isolating the intermediate, cool the reaction to 0°C. Add an oxidant (e.g., 5.0–6.0 M tert-butyl hydroperoxide in decane, 2.0 eq, OR 0.1 M I 2​ in Pyridine/H 2​ O).

  • Reaction: Stir for 15–30 minutes, allowing it to warm to room temperature.

  • Validation Check ( 31 P NMR):

    • Pass: The peak at ~135–145 ppm must completely shift to the P(V) region at -5 to +5 ppm .

Step 3: Deprotection & Scavenging
  • Workup: Quench the oxidation (use Na 2​ S 2​ O 3​ if I 2​ was used), extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Cleavage: Dissolve the crude protected phosphate in a cocktail of DCM / TFA / TIPS (Ratio: 50:45:5) at 0°C. Stir for 1–2 hours.

  • Validation Check (LC-MS / 1 H NMR):

    • Pass: Confirm the loss of 56 Da in mass spectrometry, and the disappearance of the massive 9H singlet at ~1.45 ppm in the 1 H NMR spectrum.

Troubleshooting Decision Tree

Use this diagnostic flow to isolate the exact point of failure in your workflow.

TroubleshootingFlow Start Issue: Low Yield CheckNMR In-Process 31P NMR Check P(III) vs P(V) Start->CheckNMR LowPIII Low P(III) Signal (~130-140 ppm) CheckNMR->LowPIII HighPIII High P(III) Signal (~130-140 ppm) CheckNMR->HighPIII Hydrolysis H-Phosphonate Formed? (~0-10 ppm, J=600Hz) LowPIII->Hydrolysis CheckOx Check P(V) Signal (~ -5 to +5 ppm) HighPIII->CheckOx Action1 Action: Rigorous Drying & Fresh Reagent Hydrolysis->Action1 Yes (Moisture) Action2 Action: Change Activator (Use DCI or ETT) Hydrolysis->Action2 No (Steric Issue) LowPV Low P(V) Conversion CheckOx->LowPV HighPV High P(V), Low Final CheckOx->HighPV Action3 Action: Increase Oxidant Reaction Time LowPV->Action3 Action4 Action: Optimize TFA & Add TIPS Scavenger HighPV->Action4

Fig 2: Diagnostic decision tree for troubleshooting low phosphorylation yields via 31P NMR.

References

  • Source: Russian Journal of General Chemistry (via Ovid)
  • Source: Russian Journal of General Chemistry (via Ovid)
  • Product Information: Bis(diethylamino)-tert-butoxyphosphine (CAS No: 118818-64-7)

Sources

Optimization

How to prevent oxidation of Bis(diethylamino)-tert-butoxyphosphine during storage

Welcome to the technical support resource for Bis(diethylamino)-tert-butoxyphosphine (CAS 118818-64-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Bis(diethylamino)-tert-butoxyphosphine (CAS 118818-64-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this air-sensitive reagent. Here, you will find in-depth answers to common questions and troubleshooting advice to prevent oxidation during storage and handling.

Frequently Asked Questions (FAQs)
Q1: Why is Bis(diethylamino)-tert-butoxyphosphine so sensitive to oxidation?

A1: The phosphorus (III) center in Bis(diethylamino)-tert-butoxyphosphine is electron-rich due to the presence of two nitrogen atoms and a tert-butoxy group. This high electron density makes the lone pair of electrons on the phosphorus atom highly available and thus susceptible to attack by atmospheric oxygen. Electron-rich phosphines are generally more prone to oxidation compared to their electron-deficient counterparts.[1] This oxidation process is irreversible and converts the desired phosphine into the corresponding phosphine oxide (P=O), rendering it inactive for its intended catalytic or synthetic purpose.

Q2: What are the ideal long-term storage conditions for this reagent?

A2: To prevent degradation, Bis(diethylamino)-tert-butoxyphosphine must be stored under a stringently controlled inert atmosphere.[2] The two primary pillars of proper storage are the exclusion of oxygen and moisture, and temperature control.

ParameterRecommendationRationale
Atmosphere High-purity (99.998%+) Argon or NitrogenPrevents contact with atmospheric oxygen and moisture, the primary drivers of degradation.[3]
Temperature 2-8°CSlows down the rate of any potential decomposition pathways.[4] Use a refrigerator approved for chemical storage.
Light Store in an opaque container or dark locationProtects against potential light-induced degradation.[2]
Container Tightly sealed container with a robust seal (e.g., Sure/Seal™ bottle, glass ampoule, or Schlenk flask with a high-vacuum valve).Ensures the integrity of the inert atmosphere is maintained over time.[3][5]

For optimal, long-term preservation, storing the reagent inside a glovebox maintained at 2-8°C (if available) is the gold standard.[3]

Q3: What is the difference between using a glovebox and a Schlenk line for handling this reagent?

A3: Both gloveboxes and Schlenk lines are designed to provide an inert environment for handling air-sensitive reagents, but they operate on different principles and are suited for different scales and workflows.[3]

  • Glovebox: A glovebox provides a static, controlled environment where the atmosphere is continuously purified to maintain very low levels of oxygen and moisture (typically <1 ppm).[1][3] It is ideal for high-frequency use, handling solids, and performing complex manipulations that would be cumbersome on a Schlenk line. This is the preferred method for aliquoting and long-term storage of the primary container.[6]

  • Schlenk Line: A Schlenk line is a glass manifold that allows for the manipulation of reagents in glassware under a dynamic flow of inert gas or under vacuum.[7][8] It is a versatile and cost-effective technique fundamental to synthetic chemistry.[7] It is excellent for setting up reactions, transferring solutions via cannula or syringe, and degassing solvents. However, it requires more technical skill to maintain a consistently oxygen-free environment compared to a glovebox.

Q4: Which inert gas is better: Argon or Nitrogen?

A4: For most applications involving phosphine compounds, both high-purity argon and nitrogen are suitable.[3] Argon is denser than air, which allows it to effectively displace air from glassware from the bottom up. Nitrogen is generally less expensive. The critical factor is the purity and dryness of the gas, not the specific choice between the two for this application.

Troubleshooting Guide
Issue 1: I suspect my Bis(diethylamino)-tert-butoxyphosphine has oxidized. How can I confirm this?
  • Possible Cause: The reagent was inadvertently exposed to air or moisture due to a faulty container seal, improper handling technique, or storage in a compromised inert environment.

  • Troubleshooting & Validation:

    • ³¹P NMR Spectroscopy: The most definitive method to check for oxidation is ³¹P NMR spectroscopy. Under an inert atmosphere (e.g., in a glovebox), prepare a sample of your phosphine in an appropriate deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube sealed with a screw-cap and parafilm or a specialized J. Young NMR tube.

      • Expected Chemical Shift: The ³¹P chemical shift for the pure phosphine (P(III)) will be a single peak.

      • Oxidized Species: The corresponding phosphine oxide (P(V)) will appear as a separate peak at a distinctly different chemical shift. The presence and integration of this second peak will confirm and quantify the extent of oxidation.

    • Reaction Performance: A sudden drop in yield or complete failure of a well-established reaction where the phosphine is a critical ligand or reagent is a strong indicator of degradation.[3] If a new bottle of the reagent restores the reaction's performance, it strongly suggests the old stock was compromised.

Issue 2: The septum on my Sure/Seal™ bottle looks worn or has multiple puncture marks.
  • Possible Cause: Repeated use of the same bottle for withdrawing small amounts of reagent has compromised the integrity of the septum seal, creating a pathway for air and moisture to enter.

  • Preventative Workflow:

    • Aliquot Upon Receipt: The best practice is to aliquot a new bottle of the reagent into smaller, single-use or limited-use vials upon its arrival.[9] This minimizes the number of times the primary container's seal is punctured.

    • Perform Aliquoting in a Glovebox: A glovebox provides the most secure environment for this process.[6] Transfer the liquid into several smaller glass vials or Schlenk flasks, each with a new, tight-fitting cap or valve.

    • Backfill with Inert Gas: After aliquoting, flush the headspace of each new vial and the primary container with inert gas before sealing and storing at the recommended 2-8°C.

    • Record Keeping: Date all containers upon receipt and after aliquoting to track their age and usage.[10]

Workflow for Receiving and Storing Bis(diethylamino)-tert-butoxyphosphine

G cluster_0 Initial Receipt & Inspection cluster_1 Preparation for Storage (Glovebox Protocol) cluster_2 Long-Term Storage A Receive Reagent B Inspect Container Seal for Damage A->B C Transfer Primary Container into Glovebox Antechamber B->C Seal OK J Contact Supplier Immediately. Do Not Use. B->J Seal Damaged D Cycle Antechamber (Evacuate/Refill x3) C->D E Move into Main Chamber (<1 ppm O₂, <1 ppm H₂O) D->E F Aliquot into Pre-dried, Labeled Vials E->F G Backfill Headspace with Inert Gas & Seal Tightly F->G H Store Aliquots and Primary Container at 2-8°C G->H I Place in Secondary Containment H->I

Caption: Workflow for handling and storage of air-sensitive phosphines.

Experimental Protocol: Aliquoting for Long-Term Storage

This protocol describes the best practice for dividing a bulk container of Bis(diethylamino)-tert-butoxyphosphine into smaller portions to preserve its integrity. This procedure must be performed in a glovebox.[6]

Materials:

  • Primary container of Bis(diethylamino)-tert-butoxyphosphine.

  • Multiple small (e.g., 1-5 mL) glass vials or Schlenk tubes with PTFE-lined caps or high-vacuum valves.

  • Pipettes and tips compatible with the reagent.

  • Labeling materials.

  • Secondary containment box.

  • Glovebox with a stable inert atmosphere (<1 ppm O₂, <1 ppm H₂O).[1]

Methodology:

  • Glassware Preparation: Ensure all vials and any other glassware are oven-dried overnight at >120°C and then cooled under vacuum in the glovebox antechamber.[1] This removes any adsorbed water.

  • Glovebox Entry: Introduce the sealed primary container, dried vials, pipettes, and other necessary equipment into the glovebox antechamber.

  • Atmosphere Purge: Cycle the antechamber by evacuating to a vacuum and refilling with the glovebox's inert gas. Repeat this cycle a minimum of three times to remove atmospheric contaminants.

  • Equilibration: Transfer all materials into the main glovebox chamber and allow them to equilibrate with the inert atmosphere for at least 30 minutes.

  • Aliquoting:

    • Carefully open the primary container.

    • Using a clean pipette, distribute the desired volume of the phosphine into each of the pre-labeled, smaller vials.

    • Work efficiently to minimize the time the primary container is open, even within the glovebox.

  • Sealing:

    • Tightly cap each vial. If using Schlenk tubes, close the valve.

    • Re-seal the primary container, ensuring the cap is tight and the septum (if present) is secure. Use vacuum grease for ground glass joints if applicable.[8]

  • Final Storage: Place all sealed vials and the primary container into a labeled secondary container. Remove the secondary container from the glovebox and immediately place it in a designated 2-8°C refrigerator.[4]

References
  • Wako Pure Chemical Industries. (n.d.). Schlenk Tube Technique. Retrieved from [Link]

  • Macgregor, S. A., & Suta, R. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. Retrieved from [Link]

  • Gagnon, A., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics. ACS Publications. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • University of Rochester. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Office of Research and Project Administration. Retrieved from [Link]

  • Ivanova, I. S., et al. (2011). Rapid and selective nitroxyl (HNO) trapping by phosphines: kinetics and new aqueous ligations for HNO detection and quantitation. PMC. Retrieved from [Link]

  • Friščić, T., et al. (2019). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science. Royal Society of Chemistry. Retrieved from [Link]

  • Friščić, T., et al. (2019). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). PubMed. Retrieved from [Link]

  • ResearchGate. (2020). What are the storage conditions for phosphines for Staudinger ligation?. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety. Retrieved from [Link]

  • ProChem, Inc. (n.d.). Bis(di-tert-butyl)-4-dimethylaminophenyl phosphine Safety Data Sheet. Retrieved from [Link]

  • Jones, M. W., et al. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. ACS Omega. Retrieved from [Link]

  • Dartmouth College. (n.d.). Pyrophoric Liquids & Solids. Environmental Health and Safety. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved from [Link]

  • Columbia University. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • NextSDS. (n.d.). BIS(DIETHYLAMINO)-TERT-BUTOXYPHOSPHINE — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (n.d.). BIS(DIETHYLAMINO)-TERT-BUTOXYPHOSPHINE | CAS#:118818-64-7. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 118818-64-7 | Product Name : Bis(diethylamino)-tert-butoxyphosphine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Bis(diethylamino)-tert-butoxyphosphine

Welcome to the Application Scientist Support Center. Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7) is a highly reactive P(III) phosphitylating agent widely utilized in the synthesis of phosphoramidites, speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7) is a highly reactive P(III) phosphitylating agent widely utilized in the synthesis of phosphoramidites, specialized ligands, and oligonucleotides. Because of its lipophilic nature and extreme sensitivity to oxidation and acidic hydrolysis, removing unreacted excess from a crude reaction mixture requires specific strategies tailored to your target product's physicochemical properties.

Below, you will find field-proven troubleshooting FAQs, a decision matrix, quantitative comparisons, and self-validating experimental protocols to ensure high-purity isolation.

Frequently Asked Questions (FAQs)

Q1: Why does standard silica gel chromatography fail to remove unreacted bis(diethylamino)-tert-butoxyphosphine? A: The P(III) center and the diethylamino groups are highly sensitive to the acidic silanol groups present on standard bare silica gel. When loaded onto a column, the unreacted phosphine undergoes partial hydrolysis and oxidation, causing severe streaking and co-elution with your target product. Causality: To separate this reagent via chromatography, you must either pre-treat the silica with 1–5% triethylamine (Et3N) to neutralize the silanols, or intentionally quench the phosphine into a polar P(V) species prior to loading.

Q2: How can I remove the unreacted reagent without chromatography in small-molecule synthesis? A: If your target molecule is thermally stable and non-volatile, high-vacuum distillation (e.g., Kugelrohr) is the cleanest method. The boiling point of this reagent is approximately 277.8 °C at 760 mmHg 1[1]. Under high vacuum (< 0.1 Torr), it can be stripped away cleanly at 80–100 °C. If your product is heat-sensitive, a hydrolytic quench is required to alter its partition coefficient 2[2].

Q3: What is the standard removal method during liquid-phase oligonucleotide synthesis (LPOS)? A: Cold solvent precipitation is the industry standard for LPOS and PEGylated systems 3[3]. Because the unreacted phosphine is entirely composed of lipophilic alkyl groups (tert-butyl, ethyl), it is highly soluble in non-polar solvents. By adding cold diethyl ether, the large, polar oligonucleotide precipitates out, leaving the unreacted phosphine completely solvated in the supernatant.

Purification Decision Matrix

Use the following logical workflow to select the optimal purification method based on the physical properties of your target product.

PurificationWorkflow Start Unreacted Bis(diethylamino)- tert-butoxyphosphine Type What is the target product type? Start->Type Macro Macromolecule (e.g., Oligo/PEG) Type->Macro High MW Small Small Molecule (< 1000 Da) Type->Small Low MW Precip Protocol B: Cold Ether Precipitation Macro->Precip Thermal Is the product thermally stable and non-volatile? Small->Thermal Distill Protocol C: High-Vacuum Distillation Thermal->Distill Yes Quench Protocol A: Hydrolytic Quench Thermal->Quench No / Heat Sensitive

Figure 1: Decision tree for selecting the optimal purification method for unreacted phosphine.

Quantitative Comparison of Purification Methods

Purification MethodIdeal Product TypeScalabilityCausality / Mechanism of SeparationSelf-Validation Metric
Hydrolytic Quench Small molecules (Heat-sensitive)High (Gram to Kg)Converts lipophilic P(III) to a highly polar, water-soluble P(V) phosphonate via P-N/P-O bond cleavage.³¹P NMR: Shift from ~120–150 ppm to 0–20 ppm.
Cold Precipitation Macromolecules (Oligos, PEG)Medium (mg to Gram)Differential solubility: Lipophilic phosphine remains in ether; polar macromolecule crashes out.HPLC/UV: Absence of lipophilic trailing peaks.
Vacuum Distillation Small molecules (Thermally stable)Low to MediumExploits the ~277.8 °C (atm) boiling point; strips volatile phosphine from heavy product under vacuum.Mass Recovery: Distillate mass matches calculated excess.

Step-by-Step Experimental Protocols

Protocol A: Hydrolytic Quench & Aqueous Extraction

Application: Small molecules that cannot withstand heat and are soluble in organic solvents.

  • Quenching: To the crude reaction mixture in dichloromethane (DCM) or ethyl acetate, add an equal volume of 0.5 M Triethylammonium acetate (TEAA) buffer (pH 7.0) or a mild aqueous acid (e.g., 5% NaH₂PO₄).

  • Stirring: Stir vigorously at room temperature for 30–60 minutes. Causality: The aqueous acid hydrolyzes the labile P-N and P-O(tBu) bonds, converting the unreacted bis(diethylamino)-tert-butoxyphosphine into highly polar, water-soluble phosphorous acid derivatives (P(V)).

  • Phase Separation: Transfer the mixture to a separatory funnel. The polar P(V) byproducts will partition entirely into the aqueous layer.

  • Washing: Wash the organic layer twice with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Take an aliquot of the concentrated organic layer and run a ³¹P NMR. The unreacted reagent typically shows a sharp singlet in the 120–150 ppm region. A successful quench and extraction are confirmed by the complete absence of this peak.

Protocol B: Cold Ether Precipitation

Application: Liquid-phase oligonucleotide synthesis (LPOS) or PEGylated products.

  • Concentration: Concentrate the crude reaction mixture to a minimal volume (e.g., 1–2 mL of acetonitrile or DCM).

  • Precipitation: Dropwise, add the concentrated mixture into 10–20 volumes of ice-cold diethyl ether (or a 1:9 EtOAc/Hexane mixture) under vigorous vortexing.

  • Maturation: Incubate the suspension at -20 °C for 15 to 30 minutes to encourage complete flocculation of the target macromolecule.

  • Separation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant. Causality: The unreacted phosphine and cleaved protecting groups lack the molecular weight and polarity to precipitate, remaining fully dissolved in the cold ether.

  • Washing & Validation: Wash the pellet with an additional 5 mL of cold ether, centrifuge, and decant. Dry the pellet under a gentle stream of nitrogen. Validate purity via LC-MS or HPLC.

Protocol C: High-Vacuum Distillation (Kugelrohr)

Application: Thermally stable, non-volatile small molecules or heavy oils.

  • Solvent Removal: Strip all bulk reaction solvents (e.g., THF, DCM) using a standard rotary evaporator at 40 °C.

  • Setup: Transfer the crude heavy oil to a Kugelrohr distillation flask. Connect to a high-vacuum pump capable of reaching < 0.1 Torr.

  • Distillation: Gradually increase the oven temperature to 80–100 °C while maintaining high vacuum.

  • Collection: The unreacted bis(diethylamino)-tert-butoxyphosphine will distill over into the receiving bulb (cooled with dry ice/acetone).

  • Self-Validation: Weigh the receiving bulb. The mass should closely approximate the theoretical excess of the phosphine used in the reaction, confirming complete removal without product degradation.

References

  • BIS(DIETHYLAMINO)-TERT-BUTOXYPHOSPHINE | CAS#:118818-64-7 | Chemsrc. Chemsrc.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPa2YqrqnRJaxcUQGrYxtA0QRVQmmWf0Lj9FGgutY6B8DTGgN_DxuJjlmoXOTYB8hc1Jjr7T7OU1Eruo30HePCOLVAzPnbPPpyzhxJsQ3BmmDF6IaCVI5aYZzyvkg3FlBnD8UybpWS8Rvy4Kw6LpL_iQ==]
  • Chapter 11: Sustainable Approaches in Liquid-phase Oligonucleotide Synthesis (LPOS). RSC.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpSnxgAXY06EAmiJxKu9W7raqfitFQMl1mB89cs5usrLFLtlqg4DP1LRxppsp22RgSEdpvKCmIsLD0H-GUnHZT1VPDD8ficihSJCspidplwyDWLpqQNOE6d3E2SGPnRm2GVAuHLp9963aA5xQe4xP7QjYscEd5l7jcD-vtrEhNVdEIB__CcoTjFfsVRNCYQHEOIDutXYyKcf-qUYIAfDer]
  • Selective Lewis Acid Catalyzed Assembly of Phosphonomethyl Ethers: Three-Step Synthesis of Tenofovir. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0bWN3D8Mbx1ecyp5xfcHEfRtVNIZ3uSgLQeb2_uEFKElKVRt-qUhlAuAPdm1Mmkb57JhgLwrAkic-CuzSVqOYeHPo3O9J11jDEh_3F9tic_fdJw4HDZQ87gPCs-PyUlsYdy25gg==]

Sources

Reference Data & Comparative Studies

Validation

Bis(diethylamino)-tert-butoxyphosphine vs. 2-cyanoethyl N,N-diisopropylchlorophosphoramidite

Strategic Phosphitylation in Oligonucleotide Synthesis: A Comparative Guide to CEP-Cl and Bis(diethylamino)-tert-butoxyphosphine As the therapeutic landscape for oligonucleotides and nucleotide prodrugs expands, the chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Phosphitylation in Oligonucleotide Synthesis: A Comparative Guide to CEP-Cl and Bis(diethylamino)-tert-butoxyphosphine

As the therapeutic landscape for oligonucleotides and nucleotide prodrugs expands, the chemical precision required during monomer synthesis becomes increasingly critical. The choice of phosphitylating agent dictates not only the efficiency of the coupling reaction but also the entire downstream deprotection strategy.

This guide provides an objective, mechanistic comparison between the industry-standard 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) and the specialized bis(diethylamino)-tert-butoxyphosphine , equipping researchers with the causality behind these orthogonal protecting group strategies.

Mechanistic Profiling & Causality

The Gold Standard: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)

CEP-Cl is the foundational reagent for solid-phase oligonucleotide synthesis (SPOS)[1].

  • Mechanism (Electrophilic Substitution): The highly polarized P–Cl bond makes the phosphorus center extremely electrophilic. When introduced to a nucleoside 3'-OH, rapid substitution occurs.

  • Causality of Base Selection: This reaction generates hydrochloric acid (HCl). A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), must be used. DIPEA’s steric bulk prevents it from attacking the P(III) center, allowing it to act strictly as a proton scavenger to prevent premature detritylation of the 5'-OH[2].

  • Deprotection: The 2-cyanoethyl group is base-labile. It is cleaved via a base-catalyzed β -elimination mechanism (using aqueous ammonia), releasing acrylonitrile.

The Orthogonal Alternative: Bis(diethylamino)-tert-butoxyphosphine

For target molecules containing base-sensitive modifications (e.g., ester-linked prodrugs or sensitive fluorophores), ammonia deprotection will destroy the molecule[3]. Here, bis(diethylamino)-tert-butoxyphosphine provides an elegant solution[4].

  • Mechanism (Protonation-Driven Substitution): Unlike the P–Cl bond, the P–N bond in a phosphorodiamidite is stable to bases. To initiate the reaction, a weak acid activator (such as 1H-tetrazole or 4,5-dicyanoimidazole) is required.

  • Causality of Activation: The activator protonates one of the diethylamino groups, converting it into a highly competent leaving group (diethylamine). The nucleoside 3'-OH then attacks the activated phosphorus[3].

  • Deprotection: The tert-butyl group is acid-labile. It is cleaved by mild acids (e.g., trifluoroacetic acid, TFA) via the formation of a stable tert-butyl cation, which eliminates as isobutylene gas. This allows for an orthogonal, base-free deprotection sequence.

Comparative Performance Data

The following table summarizes the quantitative and operational parameters of both reagents to guide experimental design:

ParameterCEP-ClBis(diethylamino)-tert-butoxyphosphine
Leaving Group Chloride (Cl⁻)Diethylamine (Et₂NH)
Activation Requirement Non-nucleophilic Base (e.g., DIPEA)Weak Acid (e.g., 1H-Tetrazole, DCI)
Protecting Group 2-Cyanoethyltert-Butyl
Deprotection Condition Strong Base (NH₄OH, AMA)Acid (TFA, DCA)
Deprotection Mechanism β -eliminationCarbocation formation / Isobutylene release
Moisture Sensitivity Extremely High (Degrades rapidly)High (Requires inert storage)
Typical Yields 85 – 95%80 – 90%
Primary Application Standard DNA/RNA SPOSBase-sensitive modifications, Prodrugs

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols integrate self-validating analytical checkpoints.

Protocol A: Synthesis of 2-Cyanoethyl Phosphoramidites using CEP-Cl

Objective: Standard phosphitylation of a 5'-O-DMT-nucleoside.

  • Preparation: Co-evaporate the 5'-O-DMT-nucleoside (1.0 eq) with anhydrous pyridine to remove trace water. Dissolve in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Base Addition: Add DIPEA (2.5 eq). Validation: Ensure the solution is completely clear; trace moisture reacts with CEP-Cl to form unwanted H-phosphonate impurities.

  • Phosphitylation: Cool the reaction vessel to 0 °C. Add CEP-Cl (1.2 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours. Self-Validation: Monitor via ³¹P NMR. The disappearance of the CEP-Cl peak (~179 ppm) and the emergence of two diastereomeric product peaks (~148–150 ppm) confirms reaction completion.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography using an eluent containing 1% triethylamine (TEA) to prevent acid-catalyzed degradation on the column.

Protocol B: Synthesis of tert-Butyl Phosphoramidites using Bis(diethylamino)-tert-butoxyphosphine

Objective: Orthogonal phosphitylation for base-sensitive prodrugs.

  • Preparation: Rigorously dry the nucleoside (1.0 eq) and 1H-tetrazole (1.2 eq) under high vacuum overnight. Dissolve in anhydrous DCM/Acetonitrile (1:1 v/v) under argon.

  • Reagent Addition: Add bis(diethylamino)-tert-butoxyphosphine (1.5 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir for 2–4 hours. Self-Validation: Monitor via ³¹P NMR. The shift from the starting phosphorodiamidite (~130 ppm) to the product phosphoramidite (~140–145 ppm) indicates successful coupling.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ to neutralize the tetrazole. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (pre-equilibrated with 1% TEA) to yield the pure tert-butyl protected monomer.

Visualizing the Orthogonal Pathways

The following workflow diagram illustrates the divergence in synthesis and deprotection strategies dictated by the choice of phosphitylating agent.

PhosphitylationStrategies cluster_CEP Standard Pathway cluster_TBut Orthogonal Pathway Start Nucleoside (3'-OH) CEP CEP-Cl + DIPEA (Electrophilic) Start->CEP TBut Bis(diethylamino)- tert-butoxyphosphine + Tetrazole Start->TBut Inter1 2-Cyanoethyl Phosphoramidite CEP->Inter1 Deprot1 Base Cleavage (β-elimination) Inter1->Deprot1 End1 Standard Oligonucleotide Deprot1->End1 Inter2 tert-Butyl Phosphoramidite TBut->Inter2 Deprot2 Acid Cleavage (Isobutylene) Inter2->Deprot2 End2 Base-Sensitive Oligonucleotide Deprot2->End2

Caption: Orthogonal phosphitylation pathways comparing base-labile and acid-labile deprotection.

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Comparative

Validating the purity of Bis(diethylamino)-tert-butoxyphosphine via 31P NMR spectroscopy

Advanced Purity Validation of Bis(diethylamino)-tert-butoxyphosphine via Quantitative 31P NMR Spectroscopy: A Comparative Guide Executive Summary For researchers and drug development professionals engaged in oligonucleot...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Purity Validation of Bis(diethylamino)-tert-butoxyphosphine via Quantitative 31P NMR Spectroscopy: A Comparative Guide

Executive Summary

For researchers and drug development professionals engaged in oligonucleotide synthesis and advanced phosphitylation workflows, the purity of P(III) reagents is the ultimate determinant of coupling efficiency. Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7)[1] is a highly specialized phosphitylating agent. Unlike standard base-labile cyanoethyl-protected amidites, its acid-labile tert-butoxy group offers orthogonal deprotection strategies. However, like all trivalent phosphorus compounds, it is exquisitely sensitive to oxidation and hydrolysis.

This guide provides an authoritative, comparative framework for validating the purity of Bis(diethylamino)-tert-butoxyphosphine against standard alternatives using Quantitative Trivalent Phosphorus Nuclear Magnetic Resonance (q³¹P NMR) spectroscopy[2][3].

Mechanistic Rationale: Why ³¹P NMR is the Gold Standard

While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is routinely used for final oligonucleotide purity, it is often inadequate for raw P(III) reagents. Phosphoramidites can degrade on silica-based columns or react with trace moisture in mobile phases, leading to false-positive impurity profiles[3].

³¹P NMR spectroscopy bypasses these chromatographic artifacts. It provides a direct, non-destructive window into the electronic environment of the phosphorus nucleus. Because the chemical shift range of phosphorus is vast (>300 ppm), ³¹P NMR unambiguously differentiates between the desired P(III) reactive species and process-related impurities such as P(V) oxides or hydrolyzed H-phosphonates[2].

The Causality of Experimental Choices in q³¹P NMR

To achieve quantitative rather than merely qualitative data, the NMR acquisition parameters must be strictly controlled:

  • Inverse-Gated Proton Decoupling: Standard proton decoupling induces a Nuclear Overhauser Effect (NOE), which artificially enhances phosphorus signals unevenly depending on their proton proximity. Inverse-gated decoupling activates the decoupler only during data acquisition, collapsing multiplets into sharp singlets for accurate integration without NOE bias[2][3].

  • Extended Relaxation Delay (D1): Phosphorus nuclei exhibit long longitudinal relaxation times ( T1​ ). If the delay between pulses is too short, signals will not fully relax, and integration will be skewed. A D1​ of at least 5 to 10 seconds is mandatory for a self-validating quantitative assay[2].

Comparative Analysis: Bis(diethylamino)-tert-butoxyphosphine vs. Alternatives

When selecting a phosphitylating agent, chemists typically compare Bis(diethylamino)-tert-butoxyphosphine against standard alternatives like 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. The table below outlines the comparative ³¹P NMR profiles and purity thresholds expected for these reagents.

Table 1: Comparative ³¹P NMR Chemical Shift Profiles & Purity Markers

Compound / SpeciesOxidation StateExpected ³¹P Shift Range (ppm)Significance / Causality
Bis(diethylamino)-tert-butoxyphosphine P(III)~130.0 – 145.0Target Reagent. Downfield shift driven by electronegative O and N atoms.
Standard Cyanoethyl Phosphorodiamidites P(III)~120.0 – 135.0Alternative Reagent. Slightly different electronic shielding due to cyanoethyl group.
Standard DNA Phosphoramidites P(III)~140.0 – 155.0Coupled Monomers. Exhibits as a mixture of two diastereomers[2][3].
Phosphoramidate Impurities P(V)-25.0 – 50.0Oxidation Marker. Indicates exposure to atmospheric oxygen during synthesis/storage[3].
H-Phosphonate Impurities P(III) P(V)0.0 – 20.0Hydrolysis Marker. Indicates moisture ingress. Exhibits large JPH​ coupling if unde-coupled.

Note: High-quality therapeutic-grade phosphoramidites require a ³¹P NMR purity of >98%, with no single reactive P(III) impurity exceeding 0.3%[4][5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following workflow incorporates an internal standard, creating a self-validating system. If the internal standard's integration deviates from the known gravimetric preparation, the assay is flagged as invalid.

G N1 Inert Sample Prep (Glovebox, Dry C6D6/CDCl3) N2 Add Internal Standard (Triphenylphosphine, -5 ppm) N1->N2 N3 q31P NMR Acquisition (Inverse-Gated, D1 > 10s) N2->N3 N4 Spectral Processing & Baseline Correction N3->N4 N5 Target P(III) Signal Integration (130-145 ppm) N4->N5 N6 Impurity Signals Integration (<100 ppm) N4->N6 N7 Purity ≥ 98% Approve Batch N5->N7 N8 Purity < 98% Reject / Repurify N6->N8

Workflow for quantitative 31P NMR purity validation of phosphoramidite reagents.

Step-by-Step Methodology

Phase 1: System Suitability & Sample Preparation

  • Atmosphere Control: Transfer all materials into an argon-purged glovebox. Bis(diethylamino)-tert-butoxyphosphine is highly sensitive to ambient humidity.

  • Solvent Selection: Use rigorously dried, ampouled Deuterated Benzene ( C6​D6​ ) or Deuterated Chloroform ( CDCl3​ ) stored over activated 4Å molecular sieves.

  • Internal Standard Preparation: Weigh exactly 5.0 mg of high-purity Triphenylphosphine ( PPh3​ ) as an internal standard (resonates at ~ -5.0 ppm, well away from the target regions).

  • Sample Dissolution: Dissolve 30.0 mg of Bis(diethylamino)-tert-butoxyphosphine and the internal standard in 0.6 mL of the deuterated solvent. Transfer to an oven-dried 5 mm NMR tube and cap tightly with a septum.

Phase 2: NMR Acquisition Parameters

  • Pulse Program: Select zgig (or equivalent inverse-gated proton decoupling sequence)[2][3].

  • Transmitter Frequency: Center the spectrum at ~100 ppm with a spectral width of at least 300 ppm to capture both highly deshielded P(III) and shielded P(V) species[2].

  • Relaxation Delay ( D1​ ): Set to 10.0 seconds to ensure >5x T1​ relaxation for all phosphorus nuclei[2].

  • Number of Scans (NS): Acquire 128 to 256 scans to achieve a Signal-to-Noise (S/N) ratio of >1000:1 for the primary peak, allowing detection of impurities down to 0.1%.

Phase 3: Data Interpretation & Validation

  • Referencing: Calibrate the spectrum using the internal PPh3​ standard (-5.0 ppm) or an external 85% H3​PO4​ capillary (0.0 ppm).

  • Integration: Integrate the main Bis(diethylamino)-tert-butoxyphosphine peak (~130-145 ppm). Next, integrate the P(V) region (-25 to 99 ppm)[3] and any non-target P(III) species.

  • Validation Check: Calculate the molar ratio of the target compound against the internal standard. If the calculated mass matches the gravimetric mass (± 2%), the quantitative integrity of the assay is validated.

Troubleshooting & Quality Control Insights

  • Broadened Peaks: If the primary P(III) signal appears broadened, it indicates chemical exchange or trace paramagnetic impurities. Ensure the NMR tube is meticulously clean and the sample is free of moisture.

  • Unexpected Doublets: Because phosphoramidites contain a chiral phosphorus center, coupling to adjacent chiral centers (if present in the molecule) will yield diastereomeric doublets[3]. However, Bis(diethylamino)-tert-butoxyphosphine lacks a secondary chiral center; therefore, it must appear as a sharp singlet in a proton-decoupled spectrum. The presence of doublets indicates a failed synthesis or cross-contamination.

  • Rising Baseline in the P(V) Region: A "hump" between 0 and 20 ppm often indicates polymeric degradation products or multiple overlapping oxidation states[3]. Batches exhibiting this should be rejected for high-fidelity oligonucleotide synthesis.

References

  • CN102439025A - RNA synthesis - phosphoramidites for synthetic RNA in the reverse direction. Google Patents.
  • BIS(DIETHYLAMINO)-TERT-BUTOXYPHOSPHINE | CAS#:118818-64-7. Chemsrc. Available at:[Link]

Sources

Validation

Yield Comparison of Phosphitylating Reagents in RNA and DNA Synthesis: A Technical Guide

Introduction: The Chemical Foundation of Oligonucleotide Synthesis The synthesis of biologically active oligonucleotides relies on the highly efficient coupling of nucleotide building blocks. In modern solid-phase synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Foundation of Oligonucleotide Synthesis

The synthesis of biologically active oligonucleotides relies on the highly efficient coupling of nucleotide building blocks. In modern solid-phase synthesis, the introduction of trivalent phosphorus (P(III)) reagents has entirely superseded older pentavalent (P(V)) methods due to the vastly enhanced reactivity of P(III) species[1]. The critical preparatory step before automated chain elongation is phosphitylation : the conversion of a 5'-protected nucleoside into a highly reactive 3'-O-phosphoramidite monomer.

This guide objectively compares the two primary phosphitylating reagents used in monomer synthesis—CEP-Cl (2-cyanoethyl N,N-diisopropylchlorophosphoramidite) and Bis-amidite (2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite)—analyzing their reaction mechanisms, yield efficiencies across DNA and RNA substrates, and providing self-validating experimental protocols.

Mechanistic Causality: Reagent Selection and Steric Hindrance

The choice of phosphitylating reagent dictates the reaction pathway, the required chemical additives, and the ultimate yield of the monomer.

  • CEP-Cl (Chlorophosphoramidite): This reagent features an electrophilic phosphorus atom activated by an electron-withdrawing chloride leaving group. It reacts rapidly with the 3'-hydroxyl of the nucleoside. Because this reaction generates hydrochloric acid (HCl) as a byproduct, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) must be present in excess to scavenge the acid. Failure to neutralize the HCl immediately results in the premature cleavage of the acid-labile 5'-O-DMT protecting group[2].

  • Bis-amidite (Phosphorodiamidite): As a symmetrical diamidite, this reagent is chemically more stable and significantly more cost-effective than its chlorinated counterpart[3]. However, it is not spontaneously reactive. It requires a weak acid activator, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), to protonate one of the diisopropylamino groups, converting it into a competent leaving group to drive the nucleophilic attack[4].

The RNA vs. DNA Yield Discrepancy

The primary structural difference between RNA and DNA is the presence of a 2'-hydroxyl group in RNA. During RNA monomer synthesis, this 2'-OH must be protected by bulky groups, most commonly the tert-butyldimethylsilyl (TBS) or triisopropylsilyloxymethyl (TOM) group[2].

This bulky 2'-protection introduces severe steric hindrance at the adjacent 3'-OH. Consequently, while DNA phosphitylation yields routinely exceed 90% with either reagent, RNA phosphitylation is slower and lower yielding. For sterically hindered RNA monomers, Bis-amidite activated by DCI often outperforms CEP-Cl, though DCI requires rigorous downstream purification (such as a silica gel plug) to remove residual activator[4].

Quantitative Yield Comparison

The following table summarizes the performance metrics and expected yields of both reagents based on empirical synthesis data.

FeatureCEP-ClBis-amidite
Chemical Name 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
Typical DNA Yield 80% - 90%85% - 95%[5]
Typical RNA Yield 65% - 75%75% - 85%
Required Additive DIPEA (Acid Scavenger)[2]1H-Tetrazole or DCI (Activator)[4]
Reagent Stability Highly moisture sensitive, degrades rapidlyHigh bench stability, longer shelf life[3]
Cost Efficiency ModerateHigh (Preferred for scale-up)[3]

Visualizing the Phosphitylation Workflow

Phosphitylation Start 5'-O-DMT Nucleoside (DNA or 2'-Protected RNA) PathA Method A: CEP-Cl (Chlorophosphoramidite) Start->PathA PathB Method B: Bis-amidite (Phosphorodiamidite) Start->PathB ActA DIPEA (Acid Scavenger) PathA->ActA ActB 1H-Tetrazole / DCI (Protonating Activator) PathB->ActB Product Nucleoside Phosphoramidite (Target Monomer) ActA->Product Fast, moisture sensitive ActB->Product Stable, high yield Oligo Solid-Phase RNA/DNA Synthesis Product->Oligo Automated Coupling

Fig 1: Phosphitylation pathways comparing CEP-Cl and Bis-amidite reagents in monomer synthesis.

Experimental Protocols: Self-Validating Workflows

To ensure maximum yield and reproducibility, the following protocols integrate causality-driven steps and self-validating checkpoints.

Protocol A: Synthesis of DNA Phosphoramidites via Bis-amidite

This method is highly efficient for in situ preparation or isolated monomer synthesis[5].

  • Azeotropic Drying: Dissolve the 5'-O-DMT protected deoxynucleoside (1.0 eq) in anhydrous pyridine and evaporate to dryness under reduced pressure. Repeat twice.

    • Causality: P(III) reagents are highly susceptible to hydrolysis. Removing trace water prevents the degradation of the Bis-amidite into unreactive H-phosphonate species.

  • Activation and Coupling: Dissolve the dried nucleoside in anhydrous dichloromethane (DCM) or acetonitrile. Add 1H-tetrazole (0.75 - 1.0 eq) followed by Bis-amidite (1.05 eq) under an argon atmosphere. Stir at room temperature for 2-4 hours.

    • Causality: 1H-tetrazole protonates the diisopropylamine group of the Bis-amidite, creating a highly reactive intermediate that facilitates nucleophilic attack by the 3'-OH.

  • Self-Validation Check (TLC & NMR): Perform TLC (Hexane:Ethyl Acetate:Triethylamine 45:45:10). The product will elute as two closely migrating spots (diastereomers). Confirm via 31 P NMR: a successful reaction shows the disappearance of the Bis-amidite peak (~123 ppm) and the appearance of two product peaks (~149 ppm).

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM.

    • Causality: The aqueous workup effectively removes all 1H-tetrazole activator residues and diisopropylamine salts, leaving a highly pure organic phase[4]. Dry over Na 2​ SO 4​ , filter, and concentrate to yield the final phosphoramidite.

Protocol B: Synthesis of RNA Phosphoramidites via CEP-Cl

Due to the steric bulk of 2'-TBS or 2'-TOM groups, RNA monomers require the highly reactive CEP-Cl reagent[2].

  • Preparation and Base Addition: Azeotropically dry the 5'-O-DMT-2'-O-TBS ribonucleoside (1.0 eq) as described above. Dissolve in anhydrous THF or DCM. Add anhydrous DIPEA (2.5 eq).

    • Causality: DIPEA must be present in excess before the reagent is added to immediately neutralize the HCl generated upon reaction, protecting the acid-sensitive 5'-DMT group[2].

  • Reagent Addition: Cool the solution to 0°C. Add CEP-Cl (1.2 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the reaction, minimizing the formation of unwanted P(V) oxidized impurities.

  • Self-Validation Check: Monitor via 31 P NMR after 1 hour. The presence of peaks around 150-151 ppm indicates the formation of the RNA phosphoramidite diastereomers. If unreacted nucleoside remains, add an additional 0.1 eq of CEP-Cl.

  • Isolation: Dilute with ethyl acetate (pre-washed with 5% NaHCO 3​ to ensure basicity) and wash rapidly with ice-cold brine. Dry the organic layer, concentrate, and purify via flash chromatography using basic alumina or silica pre-treated with 1% triethylamine to prevent degradation on the column.

References

  • Entegris, Inc. "The Art Of Phosphitylation - Advancing RNA". Advancing RNA. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEejfDC1sRhD2dbAkmi6WEr25BraMfYY1TJ-9nsmLZ7KmliR38hhgpC-eDarQIA_IXt2j3r0eItr4_X8P22lyeoXHGm9tS4RuDsUBN_Hx0Jeouz3VvxATHFE4XbFS_BXjwsVWCuM_xayzhd1BOwPXeow5HQvanlymAwPw==]
  • ATDBio. "Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis". ATDBio. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpT4AKyreLie4_VeVpZbiCLsVcWR5BZ1BAE6cJldNU7cqfQ3y8aDQri-izcD-1eGrosMqO6WSOSF_8YTtZf5nyqkHiiKo3Z2kgY85QLaKgG7Dp62sK52kw0csRgydhBXyZJfbeRQoXCZgU1B5cqcWB2LjV2uCIEC9yGaGtzw==]
  • Zhang, J. "2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite". University of Wollongong Research Online. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4HZdVjoXzs_gElDGAwNfPHGjD4TzW1KBrqEim9yriMRbOejVicKK-dIAsBUKLoNaCN2TTEUb6FDnqltr6YsUsYm0LHmxF2bXTNsTsPXuyvh4bwMz85FknqMcL_rPgW3IUfE9QCy6PFKh0]
  • "Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development". ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv9tFNuuj_zPvsS9TMx945hlnxTJPPtwFuPiaHMkzuuD8lF4U6Oopz9ZpmKcPtyqX-PCEuzWeo0cR5sjABM6EV6ZaHMklHBkN21YH4s8gkleCNuEQQaCPFZiDaGOoj2W7nN6yu]
  • "Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides". PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcY8Pc37ZOijfpP_PDLt7hsX3b2naEzSw-j7uYy9Y6wkj9dK97VS7WcraxQ7aZo950q-PE4996uTrmFxUYxAad3T0UJWaljC7uieSjLqFE3YD9ljKD51Z045XreGKh2-RzORQupuin43c5]

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of Bis(diethylamino)-tert-butoxyphosphine

Advanced Mass Spectrometry Fragmentation Pattern Analysis: Bis(diethylamino)-tert-butoxyphosphine vs. Standard Phosphitylating Reagents Executive Summary As a Senior Application Scientist, I approach the structural eluci...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometry Fragmentation Pattern Analysis: Bis(diethylamino)-tert-butoxyphosphine vs. Standard Phosphitylating Reagents

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of phosphitylating reagents not merely as an analytical task, but as a prerequisite for high-fidelity oligonucleotide and prodrug synthesis. Bis(diethylamino)-tert-butoxyphosphine (BDEATBP) is a highly specialized reagent utilized when standard cyanoethyl protection is suboptimal (1)[1]. Understanding its exact gas-phase behavior under Electrospray Ionization Mass Spectrometry (ESI-MS) is critical for identifying trace reactive impurities that could compromise downstream synthesis yields (2)[2].

Mechanistic Causality in ESI-MS/MS Fragmentation

The fragmentation of phosphoramidites is dictated by the relative proton affinities of their heteroatoms and the steric bulk of their protecting groups. When BDEATBP is subjected to ESI in positive ion mode, protonation predominantly occurs at the highly basic diethylamino nitrogen.

During Collision-Induced Dissociation (CID), this localized charge drives two primary, competing fragmentation pathways:

  • P-N Bond Cleavage : The protonated diethylamino group acts as an excellent leaving group, resulting in the neutral loss of diethylamine (-73.09 Da). This yields a stabilized phosphonium cation at m/z 176.1.

  • tert-Butoxy Elimination : The bulky tert-butoxy group is highly labile. Through a cyclic transition state, it undergoes a McLafferty-type rearrangement, expelling neutral isobutylene (-56.06 Da) to form a product ion at m/z 193.1 (3)[3].

Sequential application of CID energy drives both primary fragments to a terminal, highly stable phosphonium core at m/z 120.0. By contrast, the industry-standard reagent, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (CETIPD), fragments via the loss of diisopropylamine (-101.12 Da) and the elimination of acrylonitrile (-53.03 Da) (4)[4]. The higher activation energy required to expel acrylonitrile compared to isobutylene makes BDEATBP uniquely sensitive to low-energy CID profiling.

Quantitative Data Comparison

The following table objectively compares the high-resolution accurate mass (HRAM) performance and diagnostic fragmentation of BDEATBP against the standard CETIPD alternative.

ParameterBis(diethylamino)-tert-butoxyphosphine (BDEATBP)2-Cyanoethyl tetraisopropylphosphorodiamidite (CETIPD)
Chemical Formula C12H29N2OPC15H32N3OP
Monoisotopic Mass 248.2017 Da301.2283 Da
Precursor Ion [M+H]+ m/z 249.2090m/z 302.2356
Primary Neutral Loss 1 -73.09 Da (Diethylamine)-101.12 Da (Diisopropylamine)
Primary Neutral Loss 2 -56.06 Da (Isobutylene)-53.03 Da (Acrylonitrile)
Diagnostic Product Ions m/z 176.1, 193.1, 120.0m/z 201.1, 249.2, 148.1
CID Energy Threshold Low (High lability of t-butyl group)Moderate (Stable cyanoethyl group)

Self-Validating Experimental Protocol: ESI-MS/MS Workflow

To ensure the integrity of the fragmentation data, this protocol is designed as a self-validating system. Phosphitylating reagents are exquisitely sensitive to moisture; therefore, the appearance of specific mass shifts acts as an internal quality control metric.

Step 1: Anhydrous Sample Preparation

  • Action : Inside a nitrogen-purged glovebox, dissolve 1.0 mg of BDEATBP in 1.0 mL of anhydrous acetonitrile (LC-MS grade, <10 ppm H₂O).

  • Causality : Atmospheric moisture rapidly hydrolyzes the P-N bond. Preparing the sample in an anhydrous environment ensures the precursor ion[M+H]+ at m/z 249.2 represents the intact reagent, not a degradation artifact.

Step 2: Ionization Modulation

  • Action : Dilute the stock solution to 10 µg/mL using anhydrous acetonitrile containing 0.01% formic acid immediately prior to injection.

  • Causality : The trace formic acid forces protonation at the nitrogen center to maximize ESI(+) efficiency, while the low concentration prevents acid-catalyzed cleavage of the tert-butoxy group prior to nebulization.

Step 3: HRAM LC-MS/MS Acquisition

  • Action : Inject 2 µL onto a C18 column (50 mm x 2.1 mm, 1.7 µm) using a rapid 3-minute isocratic elution (95% Acetonitrile / 5% Water). Operate the mass spectrometer in ESI(+) mode with a capillary voltage of 3.0 kV. Apply stepped Normalized Collision Energies (NCE) at 15%, 25%, and 35% during the MS2 scan.

  • Causality : Stepped NCE ensures the capture of both the fragile primary transition states (m/z 193.1) and the terminal core fragments (m/z 120.0) in a single analytical run.

Step 4: Algorithmic Data Validation

  • Action : Interrogate the MS2 spectra for mass balance. The sum of the neutral losses (73.09 Da + 56.06 Da = 129.15 Da) must perfectly equal the mass difference between the precursor (249.21 Da) and the terminal core (120.06 Da).

  • Self-Validation Check : Scan for m/z 138.0. If this ion is present, it indicates the phosphonium core has reacted with residual water in the collision cell or solvent, proving the anhydrous integrity of the system has been compromised. If absent, the protocol is validated.

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the CID fragmentation cascade for BDEATBP, illustrating the competing pathways that lead to the terminal phosphonium core.

BDEATBP_Fragmentation Precursor Precursor Ion [M+H]+ m/z 249.2 Bis(diethylamino)-tert-butoxyphosphine CID Collision-Induced Dissociation (CID) Precursor->CID PathA Pathway A: Loss of Diethylamine (-73 Da) m/z 176.1 CID->PathA - HNEt2 PathB Pathway B: Loss of Isobutylene (-56 Da) m/z 193.1 CID->PathB - C4H8 Core Phosphonium Core [M+H - 73 - 56]+ m/z 120.0 PathA->Core - C4H8 PathB->Core - HNEt2

Fig 1: ESI-MS/MS CID fragmentation pathway of Bis(diethylamino)-tert-butoxyphosphine.

References

  • Title: BIS(DIETHYLAMINO)
  • Source: Russian Journal of General Chemistry (Ovid)
  • Title: 2-Cyanoethyl tetraisopropylphosphorodiamidite | CID 128153 Source: PubChem URL
  • Title: Importance of fragmentation data for the identification of phosphoramidite impurities Source: Thermo Fisher Scientific URL

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Deactivation and Disposal of Bis(diethylamino)-tert-butoxyphosphine

This document provides a comprehensive, step-by-step guide for the safe handling, deactivation, and disposal of bis(diethylamino)-tert-butoxyphosphine (CAS No. 118818-64-7).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling, deactivation, and disposal of bis(diethylamino)-tert-butoxyphosphine (CAS No. 118818-64-7). As a member of the aminophosphine family of reagents, this compound is valued in synthetic chemistry for its role as a ligand and reagent. However, its reactivity, particularly its sensitivity to air and moisture, necessitates rigorous and well-planned disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who are trained in handling reactive chemicals.

Core Principles: Hazard Analysis and Risk Mitigation

The fundamental principle of disposal is not to discard the active reagent as waste. Instead, it must be converted, through a controlled chemical reaction (deactivation or quenching), into less reactive substances.[5][6] Only this deactivated material can then be processed as hazardous chemical waste.

Essential Preparations: Engineering Controls and Personal Protective Equipment (PPE)

A safe outcome is predicated on meticulous preparation. Before beginning any deactivation procedure, ensure the following engineering controls and PPE are in place.

Engineering Controls

All operations involving the transfer and deactivation of bis(diethylamino)-tert-butoxyphosphine must be performed within a certified chemical fume hood or a glove box to control the release of any volatile, flammable, or noxious gases.[4][5] The work area must be clear of combustible materials, including paper towels and solvent wash bottles (other than those required for the procedure).[4] An inert atmosphere setup, such as a Schlenk line with a supply of dry nitrogen or argon, is mandatory for safely handling the neat reagent.[4][7]

Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical to prevent personal exposure. The following table summarizes the minimum requirements for handling and deactivating this reagent.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the reactive chemical and potential exothermic reactions.[5]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).Provides a barrier against skin contact. Always inspect gloves for integrity before use.[8]
Body Protection Flame-resistant (FR) lab coat worn over long-sleeved clothing.Protects against fire hazards associated with potentially pyrophoric materials and flammable byproducts.[5]
Emergency Access Ensure the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D for pyrophorics, or dry powder/CO2 for solvent fires) is known.[4]

Step-by-Step Deactivation Protocol for Excess Reagent

This protocol is designed for quenching small quantities (typically < 5 g) of residual or unused bis(diethylamino)-tert-butoxyphosphine. The core strategy is a controlled alcoholysis/hydrolysis in a dilute, cooled solution.

Required Materials
  • Three-necked, round-bottom flask of appropriate size (at least 10x the volume of the final solution).

  • Magnetic stirrer and stir bar.

  • Dropping funnel or syringe pump for slow, controlled addition.

  • Inert gas (Nitrogen or Argon) supply.

  • Ice-water bath.

  • Anhydrous, inert solvent (e.g., heptane, toluene).

  • Quenching agent: Isopropanol or sec-butanol.

  • Deionized water.

Deactivation Procedure

CAUTION: This procedure can be highly exothermic. The slow addition of the quenching agent and efficient cooling are critical for safety. Do not work alone.[4]

  • System Preparation: Assemble the three-necked flask with a magnetic stir bar, a gas inlet connected to the inert gas line, and a septum. Purge the entire apparatus thoroughly with nitrogen or argon.[7]

  • Dilution: In the reaction flask, place an anhydrous, inert solvent like heptane or toluene. The volume should be sufficient to create a dilute solution (e.g., <5% concentration) of the phosphine reagent.

  • Cooling: Place the flask in an ice-water bath and allow the solvent to cool to approximately 0 °C with gentle stirring.

  • Transfer of Reagent: Under a positive pressure of inert gas, carefully transfer the bis(diethylamino)-tert-butoxyphosphine to the cooled solvent in the reaction flask via a syringe or cannula.

  • Initial Quenching (Alcoholysis): Fill a dropping funnel or syringe with a quenching alcohol such as isopropanol. Add the alcohol dropwise to the stirred, cooled solution of the phosphine.[9]

    • Causality: Isopropanol is a proton source that is less reactive than water, allowing for a more controlled reaction. It will react with the P-N and P-O bonds to begin the deactivation process. Monitor for any signs of an uncontrolled exotherm (e.g., excessive gas evolution, warming of the flask despite the ice bath). If this occurs, stop the addition immediately.

  • Secondary Quenching (Hydrolysis): After the alcohol addition is complete and the initial reaction has subsided, slowly add deionized water dropwise to the mixture to ensure complete hydrolysis of any remaining reactive species.[4]

  • Neutralization and Equilibration: Remove the ice bath and allow the mixture to slowly warm to room temperature while stirring. Continue stirring for at least one hour to ensure the reaction is complete.

  • Final Waste Preparation: The resulting mixture contains organic solvents and aqueous-soluble byproducts. This entire mixture must be treated as hazardous waste. Transfer it to a clearly labeled hazardous waste container.[9][10] Do not pour it down the sink.[10]

The following diagram illustrates the workflow for this deactivation process.

G cluster_prep Preparation Phase cluster_deactivation Deactivation Phase cluster_disposal Waste Management Phase start Start: Unused Reagent fume_hood Work in Fume Hood under Inert Atmosphere (N2/Ar) start->fume_hood dilution Dilute Reagent in Anhydrous Solvent (e.g., Heptane) fume_hood->dilution cooling Cool Solution to 0°C in Ice Bath dilution->cooling add_alcohol Step 1: SLOW, Dropwise Addition of Isopropanol cooling->add_alcohol add_water Step 2: SLOW, Dropwise Addition of Water add_alcohol->add_water After reaction subsides warm_rt Warm to Room Temperature and Stir for 1 hour add_water->warm_rt transfer_waste Transfer Deactivated Mixture to Labeled Waste Container warm_rt->transfer_waste end Dispose via Licensed Hazardous Waste Contractor transfer_waste->end

Caption: Workflow for the deactivation of bis(diethylamino)-tert-butoxyphosphine.

Disposal of Contaminated Materials and Empty Containers

Contaminated Labware

Any materials that have come into contact with bis(diethylamino)-tert-butoxyphosphine, such as syringes, needles, septa, and gloves, must be considered hazardous.

  • Syringes and Needles: Immediately after use, flush the syringe and needle assembly with inert gas.[7] Then, carefully rinse them by drawing up and expelling an inert solvent (like heptane) into a separate waste beaker. Following this, slowly draw up and expel a quenching alcohol (isopropanol). Finally, rinse with water.[7] All rinsates must be collected as hazardous waste.

  • Solid Waste: Gloves, paper towels used for cleanup, and contaminated septa should be collected in a dedicated, sealed plastic bag and placed in a solid hazardous waste container.[9]

Empty Reagent Containers

An "empty" container of a reactive reagent is never truly empty and poses a significant hazard.[5]

  • Rinsing: Triple rinse the empty container with a small amount of an inert, dry solvent (e.g., toluene or heptane) under an inert atmosphere.[1] This rinsate is highly reactive and must be transferred to the deactivation flask for quenching as described in Section 3.

  • Decontamination: After the solvent rinse, carefully add a small amount of isopropanol to the container, swirl, and let it stand for several minutes in the back of a fume hood.

  • Final Cleaning: Once deactivated, the container can be washed with water. After allowing the open, decontaminated bottle to air-dry in the back of the fume hood for at least 24 hours, it can be disposed of as regular laboratory glassware.[7]

Emergency Response

  • Spills: In the event of a small spill within a fume hood, cover the spill with a dry, non-reactive absorbent material like powdered lime or dry sand.[1] Do NOT use water or combustible absorbents like paper towels. The contaminated absorbent must be collected using non-sparking tools and quenched as described above. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

  • Fire: If a fire occurs, use a Class D fire extinguisher or smother the fire with powdered lime or dry sand.[4] Do not use water.

Adherence to these procedures is essential for the safe management of bis(diethylamino)-tert-butoxyphosphine in a laboratory setting. Always consult your institution's specific EHS guidelines and standard operating procedures (SOPs) before handling any reactive chemical.[6][10]

References

  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs.
  • University of Wisconsin-Madison. (n.d.). WORKING WITH PYROPHORIC COMPOUNDS.
  • Chemsrc. (2025, September 21). BIS(DIETHYLAMINO)-TERT-BUTOXYPHOSPHINE | CAS#:118818-64-7.
  • University of California, Los Angeles. (n.d.). C3. Safe Handling of Pyrophoric Materials.
  • Emory University - Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Pharmaffiliates. (n.d.). CAS No : 118818-64-7 | Product Name : Bis(diethylamino)-tert-butoxyphosphine.
  • NextSDS. (2026). BIS(DIETHYLAMINO)-TERT-BUTOXYPHOSPHINE — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • University of South Carolina. (n.d.). Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety.
  • National University of Singapore, Department of Chemistry. (n.d.). Special Disposal.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - Bis(diethylamino)phenylphosphine.
  • Sigma-Aldrich. (2024, February 2). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (2-tert-Butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine).
  • National Center for Biotechnology Information. (n.d.). Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC.
  • Alfa Chemistry. (n.d.). CAS 118818-64-7 Bis-(diethylamino)-tert-butoxy phosphine.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy - PMC.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Catalyst Deactivation with Amphos Ligand.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ProChem, Inc. (n.d.). Bis(di-tert-butyl)-4-dimethylaminophenyl phosphine Safety Data Sheet.
  • ResearchGate. (n.d.). Sterically driven hydrolysis of P=N to yield aminophosphine oxides (AmPOs).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Bis(diethylamino)chlorophosphine.
  • Fisher Scientific. (2009, February 17). SAFETY DATA SHEET - tert-Butyl diethylphosphonoacetate.
  • Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents.
  • Cornell University EHS. (n.d.). Pyrophoric Chemicals | Environment, Health and Safety.
  • Haz-Map. (n.d.). tert-Butylphosphine - Hazardous Agents.
  • ChemicalBook. (2025, September 27). Di-tert-butylphosphine - Safety Data Sheet.
  • Ereztech LLC. (2025, June 13). SI8403 Safety Data Sheet.
  • Fisher Scientific. (2012, March 14). SAFETY DATA SHEET - tert-Butoxybis(dimethylamino)methane.
  • National Center for Biotechnology Information. (n.d.). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC.
  • BenchChem. (2025). Proper Disposal of Bis(diethylamino)dichlorosilane: A Step-by-Step Guide for Laboratory Professionals.
  • ACS Publications. (2018, June 1). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands | ACS Catalysis.
  • ResearchGate. (2019, August 5). (PDF) Catalyst Deactivation, Poisoning and Regeneration.
  • MDPI. (2016, November 3). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane.
  • IntechOpen. (2017, June 28). Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction.
  • MDPI. (2021, May 11). The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • Walchem. (2024, April 19). Chemical Compatibility Chart.

Sources

Handling

Personal protective equipment for handling Bis(diethylamino)-tert-butoxyphosphine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in mechanistic chemistry. When handling highly reactive phosphorodiamidites like Bis(dieth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in mechanistic chemistry. When handling highly reactive phosphorodiamidites like Bis(diethylamino)-tert-butoxyphosphine (CAS: 118818-64-7) , your safety protocols must be as rigorously designed as your synthetic pathways.

This guide provides the definitive operational and logistical framework for handling this specific reagent, bridging the gap between chemical causality and daily laboratory execution.

Mechanistic Toxicology: Why This Reagent Demands Respect

Before selecting Personal Protective Equipment (PPE), we must understand the precise chemical threats posed by Bis(diethylamino)-tert-butoxyphosphine[1]. This compound features an electron-rich phosphorus(III) center flanked by labile diethylamino leaving groups, making it exceptionally sensitive to atmospheric conditions.

The hazards are not merely inherent to the molecule itself, but to its rapid degradation products:

  • Violent Hydrolysis: Upon contact with ambient moisture or the aqueous environment of human tissue (eyes, respiratory tract, skin), the P-N bonds rapidly cleave. This exothermic reaction releases diethylamine , a highly corrosive, toxic, and volatile secondary amine that causes severe chemical burns[2].

  • Exothermic Oxidation: Exposure to atmospheric oxygen converts the P(III) center to a P(V) phosphine oxide. This oxidation generates localized heat, which in turn exponentially increases the vapor pressure of any released diethylamine[2].

ReactionPathway A Bis(diethylamino)- tert-butoxyphosphine (P^III Center) D Hydrolysis Reaction (Exothermic) A->D E Oxidation Reaction (Exothermic) A->E B Atmospheric Moisture (H2O) B->D C Atmospheric Oxygen (O2) C->E F Diethylamine Release (Highly Corrosive/Toxic) D->F G Phosphine Oxide Formation E->G

Caption: Mechanistic degradation pathways of Bis(diethylamino)-tert-butoxyphosphine upon atmospheric exposure.

Mandatory Personal Protective Equipment (PPE)

Because the primary danger arises from the in situ generation of corrosive diethylamine and the inherent water-reactivity of the phosphorodiamidite, standard laboratory attire is insufficient[3]. Your PPE must provide a total barrier against lipophilic permeation and vapor exposure.

Quantitative PPE Specifications

PPE Category Material / Specification Standard Breakthrough Time / Causality Rationale
Gloves (Primary) Heavyweight Nitrile (≥0.4 mm) EN 374 >480 mins. Prevents the lipophilic tert-butoxy groups from acting as permeation enhancers for corrosive amines.
Gloves (Secondary) Neoprene (Inner layer) EN 374 >240 mins. Dual-layering is mandatory for glovebox operations to prevent micro-tear exposure[3].
Eye Protection Tight-fitting chemical goggles & Face shield EN 166 N/A. Protects against violent water-reactivity splashing and pressurized vapor release.
Respirator Full-face, Type ABEK cartridge EN 14387 N/A. Filters organic vapors, basic amines, and acid gases if handling outside a sealed glovebox.

| Body Protection | Flame-retardant (FR) lab coat | NFPA 2112 | N/A. Mitigates severe burn risks from exothermic oxidation or combustion events[2]. |

Engineering Controls & Handling Workflows

Handling this compound on an open bench is strictly prohibited. All transfers must occur under an inert atmosphere (Argon or Nitrogen) using a glovebox or a rigorously dried Schlenk line[3][4].

The Causality of the Workflow:

  • System Purging: The environment must be purged to <1 ppm O₂ and H₂O[4]. Even trace moisture initiates the hydrolysis cascade, degrading your expensive reagent and pressurizing the storage vessel with diethylamine gas.

  • Solvent Selection: Use only anhydrous, rigorously degassed solvents (e.g., dry DCM or THF). Alcohols and halogens are strictly incompatible; they will react violently, displacing the diethylamino groups and ruining the synthesis[2].

  • Syringe Transfer: When utilizing a Schlenk line, gas-tight syringes with Luer-lock needles are mandatory. The internal pressure generated by trace degradation can easily blow a standard slip-tip needle off the syringe, resulting in a catastrophic chemical spray.

HandlingWorkflow S1 1. Verify Inert Atmosphere (<1 ppm O2/H2O) S2 2. Don Dual-Layer Nitrile/Neoprene Gloves S1->S2 S3 3. Inspect Reagent Vessel for Pressurization S2->S3 S4 4. Perform Transfer via Gas-Tight Syringe S3->S4 S5 5. Quench Syringe & Needles in Isopropanol S4->S5

Caption: Step-by-step operational workflow for the safe transfer of moisture-sensitive phosphorodiamidites.

Emergency Response & Disposal Plans

A protocol is only trustworthy if it accounts for its own failure. These self-validating emergency steps are designed to mitigate the specific chemical reactions of Bis(diethylamino)-tert-butoxyphosphine.

  • Spill Management (Do NOT use water): Never apply water to a spill, as it will trigger violent hydrolysis and massive off-gassing[2]. Absorb liquid spills with dry, inert materials (e.g., vermiculite or oven-dried sand). Sweep the aggregate into a sealed, inert-purged container for hazardous waste disposal.

  • Skin Exposure Response: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[2]. Crucial Insight: While initial water contact will cause localized heating due to reagent hydrolysis, continuous high-volume flushing is required to rapidly dissipate this heat and mechanically dilute the corrosive diethylamine before it causes deep tissue necrosis.

  • Controlled Quenching & Disposal: Residual reagent in syringes, cannulas, or glassware must be deliberately quenched before washing. In a heavily ventilated fume hood, slowly submerge the contaminated items into a bath of cold isopropanol or ethanol under a flow of nitrogen. Alcohols undergo solvolysis with the phosphine much slower than water, allowing for a controlled, less exothermic degradation before final disposal as hazardous organic waste[2].

References

  • Pharmaffiliates. Bis(diethylamino)-tert-butoxyphosphine (CAS No: 118818-64-7) Product Information.1

  • Sigma-Aldrich. Bis(diethylamino)chlorophosphine Safety Information & SDS.

  • Fisher Scientific. SAFETY DATA SHEET - Bis(diethylamino)chlorophosphine.2

  • Benchchem. Bis(diisopropylamino)chlorophosphine Safety and Handling.3

  • TDX - Universitat Rovira I Virgili. Towards The Direct Synthesis Of Chiral Amines Via Asymmetric Rhodium Catalyzed Hydroaminomethylation Reactions (Glovebox Techniques).4

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